Trisulfo-Cy3-Alkyne
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H43N3O10S3 |
|---|---|
Peso molecular |
761.9 g/mol |
Nombre IUPAC |
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) |
Clave InChI |
VEADRQSXKLRTGC-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
Origen del producto |
United States |
Foundational & Exploratory
Trisulfo-Cy3-Alkyne: A Technical Guide to a Versatile Fluorophore for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family. Its terminal alkyne group makes it an ideal reagent for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This powerful technique allows for the specific and efficient covalent attachment of the bright Cy3 fluorophore to a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans, in complex biological samples.[5][6][7] Its bright fluorescence, which is readily detectable by the naked eye in nanomolar amounts, and compatibility with common imaging systems make it a valuable tool for a multitude of applications in biological research and drug development.[1][2][8]
Core Properties and Spectroscopic Data
This compound exhibits excellent photophysical properties, characterized by strong absorption and emission in the visible spectrum. The additional sulfonate groups enhance its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[8][9]
Below is a summary of its key quantitative data. Note that exact spectral values may vary slightly between suppliers and depending on the solvent environment.
| Property | Value | Source |
| Excitation Maximum (λabs) | 548 - 553 nm | [8][10] |
| Emission Maximum (λem) | 563 - 570 nm | [8][10] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 L·mol-1·cm-1 | [10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [10] |
| Solubility | Water, DMSO, DMF | [8][12] |
| Storage Conditions | -20°C, in the dark, desiccated | [10][12] |
Experimental Protocols: Labeling via CuAAC
The following protocols provide a detailed methodology for labeling azide-modified biomolecules with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol is adapted for labeling proteins that have been modified to contain azide (B81097) groups, for instance, through the metabolic incorporation of azido-amino acids like L-azidohomoalanine (AHA).[5]
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
Protein Labeling Buffer (1.5x): Contains a copper(II) salt, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), and aminoguanidine. The ligand accelerates the reaction and protects the protein from oxidative damage.[10]
-
Activator Solution: Freshly prepared 50 mM sodium ascorbate (B8700270) in water.[10][11]
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[10]
-
Add the this compound stock solution to the mixture. A 3-10 fold molar excess of the dye over the protein is typically recommended.[11] Vortex to mix thoroughly.
-
-
Degassing (Recommended):
-
To prevent oxidation of the copper(I) catalyst, it is recommended to degas the reaction mixture. Purge the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) for 10-20 seconds.[10]
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate activator solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I).[10]
-
Briefly purge with inert gas again and cap the tube tightly.
-
-
Incubation:
-
Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours, protected from light.[10]
-
-
Purification:
-
Remove the unreacted dye and other reaction components from the labeled protein conjugate using dialysis or size-exclusion chromatography.[10]
-
Protocol 2: General Labeling of Azide-Modified Biomolecules (e.g., Nucleic Acids)
This is a more general protocol applicable to various biomolecules like alkyne-modified DNA or RNA.
Materials:
-
Alkyne-modified biomolecule in water or buffer (e.g., TE buffer)
-
Azide-containing dye (in this case, this compound would be used to label an azide-modified molecule, but the principle is the same for an alkyne dye and an azide-biomolecule)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
DMSO
-
Copper Catalyst Stock (10 mM): A pre-mixed solution of Copper(II)-sulfate and a ligand like TBTA in 55% DMSO.[1][13]
-
Reducing Agent Stock (5 mM): Freshly prepared ascorbic acid in water.[1][13]
-
Inert gas (Argon or Nitrogen)
-
Purification reagents (e.g., acetone (B3395972) or ethanol (B145695) for precipitation)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction Initiation:
-
Incubation:
-
Purification:
-
Precipitate the labeled conjugate. For oligonucleotides, add at least a 4-fold volume of acetone and incubate at -20°C for 20 minutes.[1][13]
-
Centrifuge to pellet the conjugate, discard the supernatant, and wash the pellet with acetone.[1][13]
-
Dry the pellet and purify further if necessary using methods like RP-HPLC or PAGE.[1]
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in using this compound.
Caption: General workflow for CuAAC labeling.
Caption: Metabolic labeling and detection pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. apexbt.com [apexbt.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Trisulfo-Cy3-Alkyne: A Technical Guide to Enhanced Aqueous Solubility and Advanced Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a fluorescent dye that has become an invaluable tool in biological and biomedical research. As a member of the cyanine (B1664457) dye family, it exhibits bright and stable fluorescence in the orange-red spectrum. What sets this particular derivative apart are the three sulfonate groups and the terminal alkyne moiety. The sulfonate groups confer exceptional water solubility, a critical feature for biocompatibility and ease of use in aqueous environments. The alkyne group enables its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This technical guide provides an in-depth overview of the water solubility, advantages, and applications of this compound, complete with experimental protocols and data presented for the discerning researcher.
Core Properties and Advantages
The key features of this compound make it a superior choice for a variety of bioconjugation and imaging applications.
Enhanced Water Solubility
The primary advantage of this compound lies in its excellent water solubility.[1][2][3][4] The three sulfonate groups are highly polar, allowing the molecule to readily dissolve in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules.[5][6][] This property is in stark contrast to non-sulfonated Cy3-alkyne, which has low aqueous solubility and often requires the use of such co-solvents for labeling reactions.[5][6][8]
Advantages of High Water Solubility:
-
Reduced Aggregation: Sulfonated cyanine dyes are less prone to aggregation in aqueous solutions.[5][6][] Dye aggregation can lead to fluorescence quenching and artifacts in imaging experiments.
-
Simplified Labeling Protocols: The ability to work in purely aqueous conditions simplifies experimental workflows and avoids potential complications arising from the use of organic solvents.[5][6]
-
Improved Biocompatibility: For live-cell imaging and in vivo studies, the absence of organic co-solvents minimizes cytotoxicity.
While a precise numerical value for the water solubility of this compound is not consistently reported across the literature, it is widely characterized as being highly water-soluble.[1][2][3][4] For a similar compound, sulfo-Cy3 azide (B81097), a solubility of over 16 mg/mL in water has been reported, highlighting the significant impact of sulfonation.
Bright and Photostable Fluorescence
This compound exhibits strong fluorescence emission, making it readily detectable even at low concentrations.[1][2][3][4] It is a bright and photostable dye, meaning it resists fading upon prolonged exposure to excitation light, which is a crucial characteristic for demanding imaging applications like time-lapse microscopy.[9][10] The fluorescence of Cy3 dyes is also largely insensitive to pH changes within a biologically relevant range.[11][12]
Bioorthogonal "Click Chemistry" Reactivity
The terminal alkyne group allows this compound to be specifically conjugated to molecules containing an azide group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][13] This "click chemistry" reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[14][15] This specificity allows for the precise labeling of target biomolecules in complex biological systems.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its non-sulfonated counterpart for comparison.
| Property | This compound | Non-sulfonated Cy3-Alkyne | References |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | [1][12][16] |
| Emission Maximum (λem) | ~570 nm | ~570 nm | [1][12][16] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [4][12] |
| Fluorescence Quantum Yield (Φ) | ~0.1-0.2 (estimated in aqueous solution) | ~0.04 (in water), can increase upon conjugation | [17][18] |
| Water Solubility | High | Low | [1][5][6][8] |
| Organic Co-solvent Required | No | Yes (typically DMSO or DMF) | [5][6][8] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of Azide-Modified Proteins for In-Gel Fluorescence Detection
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein sample in a buffer without primary amines (e.g., PBS or HEPES).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
1.5x protein labeling buffer (e.g., 150 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
SDS-PAGE loading buffer.
-
Deionized water.
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. Prepare enough for all your samples, plus a small excess.
-
Deionized water
-
1.5x protein labeling buffer
-
This compound (from a stock solution in water, final concentration typically 10-50 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
THPTA ligand (final concentration 5 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 5 mM. Mix gently by pipetting.
-
Labeling Reaction: Add the click reaction cocktail to your azide-modified protein sample. The final protein concentration should be in the range of 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Preparation for Electrophoresis: Add SDS-PAGE loading buffer to the labeled protein sample.
-
Denaturation: Heat the sample at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the sample onto a polyacrylamide gel and run the electrophoresis as per standard procedures.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy3 (e.g., excitation at ~532 nm and emission at ~570 nm).
Protocol 2: Fluorescence Microscopy of Labeled Cells
This protocol outlines the general steps for labeling azide-modified biomolecules in fixed cells and subsequent imaging.
Materials:
-
Cells grown on coverslips, with biomolecules metabolically labeled with an azide-containing precursor.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional, for intracellular targets).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Click-IT® reaction cocktail (as prepared in Protocol 1).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Fixation: Rinse the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Click Reaction: Prepare the Click-IT® reaction cocktail as described in Protocol 1. Aspirate the blocking buffer and add the reaction cocktail to the cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the nuclear counterstain.
Visualizations
The following diagrams illustrate the key chemical reaction and a general experimental workflow.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for labeling and analysis.
Applications in Signaling Pathway Research
While this compound is a general-purpose labeling reagent, its application in studying cellular signaling pathways is significant. By labeling specific proteins or other biomolecules involved in signaling cascades, researchers can visualize their localization, trafficking, and interactions in response to various stimuli.[19][20]
For instance, a G protein-coupled receptor (GPCR) or a specific kinase could be genetically engineered to incorporate an azide-bearing unnatural amino acid.[19] Subsequent labeling with this compound would allow for the tracking of the receptor's movement from the cell surface to intracellular compartments upon ligand binding, providing insights into receptor internalization and downstream signaling events.[20] Similarly, labeling a kinase can help in understanding its subcellular localization and recruitment to specific signaling complexes.[21]
Conclusion
This compound stands out as a premier fluorescent probe for the labeling of biomolecules in aqueous environments. Its superior water solubility, a direct result of its trisulfonated structure, mitigates issues of aggregation and simplifies experimental procedures. When combined with the high efficiency and specificity of click chemistry, this compound provides researchers with a robust and versatile tool for a wide array of applications, from in-gel protein detection to advanced fluorescence microscopy of cellular processes. The detailed protocols and comparative data provided in this guide aim to empower scientists in leveraging the full potential of this powerful fluorescent dye in their research endeavors.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. cenmed.com [cenmed.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. benchchem.com [benchchem.com]
- 10. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. tenovapharma.com [tenovapharma.com]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 21. Cellular uptake and localization of a Cy3-labeled siRNA specific for the serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Trisulfo-Cy3-Alkyne in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Trisulfo-Cy3-Alkyne in click chemistry, a powerful tool for biomolecular labeling and detection. We will delve into the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.
Introduction to this compound and Click Chemistry
This compound is a highly water-soluble and fluorescent labeling reagent designed for use in click chemistry.[1][2] The molecule consists of two key components: the cyanine (B1664457) 3 (Cy3) fluorophore and a terminal alkyne group. The Cy3 dye is a bright and photostable fluorophore with excitation and emission maxima in the visible range, making it readily detectable with standard fluorescence imaging systems.[2][3] The three sulfonate groups (trisulfo) confer excellent water solubility, a critical feature for biocompatibility and ease of use in aqueous buffers commonly employed in biological experiments.[1][2]
The terminal alkyne group is the reactive handle that enables this compound to participate in "click chemistry." Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform under mild, aqueous conditions.[4][5] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] This reaction forms a stable triazole linkage between an alkyne and an azide (B81097), providing a robust method for covalently attaching the Cy3 fluorophore to a target molecule.[7][8]
The bio-orthogonality of the azide and alkyne functional groups is a key advantage; they are essentially absent in natural biological systems and therefore do not interfere with native cellular processes.[6][9] This specificity allows for the precise labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, within complex biological samples.[10]
The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction between a terminal alkyne, such as the one present in this compound, and an azide is a Huisgen 1,3-dipolar cycloaddition.[4] However, the thermal reaction is slow and often requires elevated temperatures, which can be detrimental to biological samples.[4] The innovation of the CuAAC reaction was the discovery that copper(I) ions can catalyze this cycloaddition, dramatically increasing the reaction rate by a factor of 107 to 108.[4] This allows the reaction to proceed rapidly at room temperature and in aqueous environments.[11]
The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following steps:
-
Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst coordinates with the terminal alkyne of the this compound to form a copper-acetylide intermediate.[12] This step increases the acidity of the terminal proton and facilitates its removal.
-
Coordination of the Azide: The azide-modified molecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, forming a six-membered copper(III)-metallacycle intermediate.[12]
-
Ring Contraction and Product Release: This intermediate undergoes reductive elimination to form the stable 1,4-disubstituted triazole ring and regenerate the copper(I) catalyst.[4]
A critical aspect of performing CuAAC in biological settings is managing the copper catalyst. Copper(I) can be readily oxidized to the inactive copper(II) state and can also be toxic to cells and damaging to biomolecules like DNA.[6][10] To address this, CuAAC protocols typically employ a copper(II) salt (e.g., CuSO₄) in combination with a reducing agent, most commonly sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[11] Furthermore, a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often included.[6][13][14] These ligands protect the copper(I) from oxidation and disproportionation and can also accelerate the reaction.[11]
Quantitative Data
The performance of this compound as a fluorescent label is characterized by its spectroscopic properties and the efficiency of the click reaction.
| Parameter | Value | Reference |
| Molecular Weight | 761.93 g/mol | [1] |
| Formula | C₃₅H₄₃N₃O₁₀S₃ | [8] |
| Excitation Maximum (λex) | ~550 nm | [2][7] |
| Emission Maximum (λem) | ~570 nm | [2][7] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][15] |
| Solubility | Water, DMSO, DMF | [2] |
Experimental Protocols
The following are detailed protocols for the labeling of an azide-modified protein and an alkyne-modified oligonucleotide with this compound using the CuAAC reaction.
Labeling of Azide-Modified Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for preparing dye stock solution)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add this compound to a final concentration that is in 5-20 fold molar excess over the protein. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 2 mM to initiate the click reaction.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3). The degree of labeling can be calculated from these values.
-
Further analysis can be performed by SDS-PAGE with in-gel fluorescence scanning.
-
Labeling of Alkyne-Modified Oligonucleotide
Materials:
-
Alkyne-modified oligonucleotide in nuclease-free water or TE buffer
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Trisulfo-Cy3-Azide (as an alternative to alkyne dye if starting with an alkyne oligo)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
TBTA stock solution (e.g., 10 mM in DMSO/t-butanol 1:4)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the azide and copper-ligand complex.
-
-
Reaction Setup:
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 100 equivalents.
-
Vortex the mixture and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).
-
-
Analysis:
-
Analyze the product by mass spectrometry to confirm successful conjugation.
-
For fluorescently labeled oligos, measure fluorescence to determine labeling efficiency.
-
Visualizations
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins.
This compound Click Reaction
Caption: The click reaction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. tenovapharma.com [tenovapharma.com]
- 9. interchim.fr [interchim.fr]
- 10. Bioconjugation application notes [bionordika.fi]
- 11. scispace.com [scispace.com]
- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluore.com [confluore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cenmed.com [cenmed.com]
Trisulfo-Cy3-Alkyne: A Technical Guide to Photostability and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye that has become an indispensable tool in biological imaging and diagnostics. Its popularity stems from its bright fluorescence, high water solubility, and the presence of a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This technical guide provides an in-depth analysis of two critical performance parameters of this compound: its photostability and fluorescence quantum yield. Understanding these properties is paramount for designing and interpreting fluorescence-based assays and for the development of robust and reliable diagnostic and therapeutic agents.
Core Photophysical Properties
This compound is generally described as a bright and photostable fluorophore.[3] The core structure of the Cy3 dye, a member of the cyanine family, is responsible for its strong light absorption and emission in the visible spectrum. The addition of three sulfonate groups (Trisulfo-) significantly enhances its water solubility, preventing aggregation and ensuring its utility in aqueous biological environments.
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorophore. The quantum yield of Cy3 dyes is known to be sensitive to their local environment, including solvent viscosity and covalent attachment to biomolecules.[4]
Table 1: Quantitative Data for this compound and Related Compounds
| Parameter | Value | Compound | Conditions | Reference |
| Excitation Maximum (λex) | ~550 nm | Cy3 | [6] | |
| Emission Maximum (λem) | ~570 nm | Cy3 | [6] | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Cy3 | [5] | |
| Fluorescence Quantum Yield (Φf) | 0.24 | Cy3-DNA | Aqueous Buffer | [5] |
| Fluorescence Quantum Yield (Φf) | 0.04 | Cy3 | Non-viscous aqueous solution | [4] |
Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The primary mechanism of photobleaching for cyanine dyes is photooxidation, which involves the reaction of the excited fluorophore with molecular oxygen to generate reactive oxygen species (ROS) that can then degrade the dye molecule.[6][7] Cyanine dyes, including Cy3 derivatives, are generally considered to be more photostable than older generation fluorophores like fluorescein.[8]
Quantifying photostability can be achieved by measuring the photobleaching rate constant or the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂) under continuous illumination. While a specific photobleaching quantum yield for this compound is not available, the general understanding is that its stability is sufficient for a wide range of imaging applications.[3] The photostability of cyanine dyes can be enhanced by the use of antifade agents or oxygen scavenging systems in the imaging buffer.[6]
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[9][10]
Materials:
-
This compound
-
Standard fluorophore with a known quantum yield in a similar spectral region (e.g., Rhodamine B, Φ = 0.48)[5]
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound and the standard fluorophore in the same solvent.
-
Prepare a Series of Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically between 0.01 and 0.1).
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer, ensuring identical instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot, and n is the refractive index of the solvent (if the solvents are the same, this term cancels out).[9]
-
Photostability Assessment
This protocol describes a method to quantify the photobleaching of this compound.[6]
Materials:
-
This compound solution of known concentration
-
Fluorescence microscope with a stable light source and a sensitive detector
-
Imaging buffer (e.g., PBS)
-
Antifade reagent (optional, e.g., n-propyl gallate)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the imaging buffer. The concentration should be optimized for the imaging setup.
-
Microscopy Setup:
-
Place the sample on the microscope stage.
-
Focus on the sample and adjust the illumination intensity to a level relevant for the intended application.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images with continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol provides a general method for conjugating this compound to an azide-modified biomolecule.[11][12]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Buffer (e.g., PBS or triethylammonium (B8662869) acetate)
-
DMSO (for dissolving the dye)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO.
-
Dissolve the azide-modified biomolecule in an appropriate buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution.
-
Add the copper ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light. The reaction time can vary from 30 minutes to a few hours.
-
Purification: Purify the resulting conjugate using an appropriate method for the biomolecule (e.g., size exclusion chromatography, dialysis, or HPLC).
Conclusion
This compound is a high-performance fluorescent probe that offers excellent brightness and water solubility, coupled with good photostability. Its terminal alkyne group makes it a versatile tool for the specific labeling of biomolecules through click chemistry. While the absolute photophysical parameters can be influenced by the local environment, the data on related compounds and the established protocols for characterization provide a solid foundation for its effective use in a wide array of research, diagnostic, and drug development applications. By understanding and controlling the experimental conditions, researchers can harness the full potential of this powerful fluorescent dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. confluore.com [confluore.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Trisulfo-Cy3-Alkyne: A Comprehensive Technical Guide for Advanced Bio-conjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core features, benefits, and applications of Trisulfo-Cy3-Alkyne, a highly versatile fluorescent probe for bio-conjugation. Designed for researchers and professionals in the fields of life sciences and drug development, this document provides detailed technical information, experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.
Core Features and Benefits
This compound is a water-soluble cyanine (B1664457) dye functionalized with a terminal alkyne group. This key modification allows for its efficient and specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The trisulfonated nature of the Cy3 fluorophore imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.
The primary benefits of using this compound include:
-
High Water Solubility: The trisulfonate groups ensure excellent solubility in aqueous buffers, which is crucial for biological applications.
-
Bright and Photostable Fluorescence: As a member of the Cy3 family, it exhibits strong absorption and emission in the visible spectrum, coupled with high photostability, making it ideal for demanding fluorescence imaging applications.[1]
-
Biocompatible "Click" Chemistry: The alkyne group allows for highly specific and efficient conjugation to azide-functionalized molecules in complex biological samples, often under mild, biocompatible reaction conditions.
-
Versatility in Labeling: It can be used to label a wide array of azide-modified biomolecules, including proteins, nucleic acids, and glycans.
-
Low Background Signal: The high specificity of the click reaction minimizes non-specific labeling, leading to a high signal-to-noise ratio in imaging and detection experiments.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a convenient reference for experimental planning.
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Molecular Weight | ~805.9 g/mol |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a general framework for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing protein with this compound. Optimization may be required depending on the specific protein and experimental context.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper chelating ligand stock solution (e.g., 10 mM THPTA or TBTA in water or DMSO)
-
Protein purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A 3- to 10-fold molar excess of the alkyne dye over the protein is a good starting point.
-
Add the Copper Catalyst Components:
-
Add the copper chelating ligand to the reaction mixture. The final concentration should be sufficient to maintain copper(I) in a soluble, active state.
-
Add the CuSO₄ solution to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the unreacted dye and copper catalyst from the labeled protein using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration). The degree of labeling can be calculated using the molar extinction coefficients of the protein and Trisulfo-Cy3.
Workflow for Metabolic Labeling and Detection of Glycoproteins
This workflow describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by lysis and fluorescent labeling with this compound for subsequent detection.
Part 1: Metabolic Labeling of Cells
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Metabolic Labeling: Supplement the cell culture medium with an azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz, for O-linked glycans, or peracetylated N-azidoacetylmannosamine, ManNAz, for sialic acids) at a concentration typically ranging from 25-100 µM.
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into glycoproteins.
Part 2: Cell Lysis and Protein Extraction
-
Harvest Cells: Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 3: Click Chemistry Labeling
-
Reaction Setup: In a microcentrifuge tube, dilute the protein lysate to a suitable concentration (e.g., 1-5 mg/mL) in PBS.
-
Addition of Reagents: Add this compound, copper(II) sulfate, a copper chelating ligand, and freshly prepared sodium ascorbate to the lysate as described in the general protein labeling protocol.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
Part 4: Analysis of Labeled Glycoproteins
-
SDS-PAGE: Separate the labeled proteins by 1D or 2D SDS-PAGE.
-
Fluorescence Imaging: Visualize the Trisulfo-Cy3-labeled glycoproteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters.
-
(Optional) Western Blotting: Transfer the proteins to a membrane and probe with antibodies against specific proteins of interest to confirm their glycosylation status.
Visualizations
The following diagrams illustrate the key chemical reaction and an experimental workflow involving this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
The Alkyne Group in Trisulfo-Cy3: A Technical Guide to a Click Chemistry Workhorse
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the terminal alkyne group in Trisulfo-Cy3, a widely used fluorescent dye. We will delve into its function as a reactive handle for bioconjugation, present its key photophysical properties, and provide detailed experimental protocols for its application in labeling proteins and nucleic acids.
The Alkyne Moiety: Enabling Covalent Labeling through Click Chemistry
Trisulfo-Cy3 is a bright, photostable, and water-soluble cyanine (B1664457) dye.[1][2] The defining feature of its alkyne-functionalized variant is the presence of a terminal carbon-carbon triple bond. This group does not significantly alter the inherent fluorescent properties of the Cy3 core but rather imparts a crucial chemical reactivity. The primary role of this alkyne group is to serve as a reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3]
This bioorthogonal reaction allows for the efficient and specific covalent attachment of the Trisulfo-Cy3 dye to a biomolecule of interest that has been pre-functionalized with an azide (B81097) group.[3] The reaction is highly selective, proceeding with high efficiency in aqueous environments and in the presence of a wide array of other functional groups found in biological systems, thus minimizing off-target reactions.[4] The product of this cycloaddition is a stable triazole linkage, permanently tethering the fluorescent reporter to the target molecule.
Photophysical Properties of Trisulfo-Cy3 Alkyne
The introduction of the alkyne group has a negligible effect on the spectral properties of the Trisulfo-Cy3 core. The dye retains its characteristic bright fluorescence in the orange-red region of the spectrum. The key quantitative photophysical parameters are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λmax, abs) | ~550 nm | [1] |
| Emission Maximum (λmax, em) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [1][2] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols: Labeling with Trisulfo-Cy3 Alkyne
The following sections provide detailed protocols for the covalent labeling of proteins and DNA using Trisulfo-Cy3 alkyne via the CuAAC reaction.
Labeling of Azide-Modified Proteins
This protocol is adapted for the labeling of proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
Trisulfo-Cy3 Alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Trisulfo-Cy3 Alkyne: 10 mM in water or DMSO.
-
CuSO4: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the Trisulfo-Cy3 Alkyne stock solution. A 3-10 fold molar excess of the dye over the protein is recommended.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.
-
Prepare a premix of CuSO4 and THPTA by adding the CuSO4 stock to the THPTA stock to achieve a 1:5 molar ratio.
-
-
Initiate the Reaction:
-
Degas the protein/dye mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the copper(I) catalyst.
-
Add the CuSO4/THPTA premix to the reaction to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.
-
Labeling of Azide-Modified DNA/Oligonucleotides
This protocol outlines the labeling of DNA or oligonucleotides that have been synthesized or modified to contain an azide group.
Materials:
-
Azide-modified DNA/oligonucleotide
-
Trisulfo-Cy3 Alkyne
-
Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) complex stock solution (10 mM in 55% DMSO) or separate CuSO4 and TBTA ligand
-
Sodium ascorbate (freshly prepared)
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)
-
DMSO
-
Purification reagents (e.g., ethanol (B145695), sodium acetate, or spin columns)
Procedure:
-
Prepare Stock Solutions:
-
Trisulfo-Cy3 Alkyne: 10 mM in DMSO.
-
Sodium Ascorbate: 5 mM in water (prepare fresh).
-
Copper(II)-TBTA: 10 mM in 55% DMSO.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide or DNA in water in a microcentrifuge tube.
-
Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to the mixture.
-
Add the Trisulfo-Cy3 Alkyne stock solution (typically a 2-5 fold molar excess over the DNA/oligonucleotide) and vortex.
-
-
Initiate the Reaction:
-
Add the freshly prepared 5 mM sodium ascorbate solution to the mixture and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the mixture thoroughly. If precipitation of the azide dye is observed, heat the vial for 3 minutes at 80°C and vortex again.
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Precipitate the labeled DNA/oligonucleotide. For oligonucleotides, add at least a 4-fold volume of 3% lithium perchlorate (B79767) in acetone. For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol.
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the labeled nucleic acid.
-
Wash the pellet with 70% ethanol or acetone, centrifuge again, and discard the supernatant.
-
Dry the pellet and resuspend in a suitable buffer. Alternatively, purify the labeled product using a DNA purification spin column.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the CuAAC reaction and a typical experimental workflow for protein labeling.
Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A typical experimental workflow for labeling an azide-modified protein with Trisulfo-Cy3 alkyne.
References
Trisulfo-Cy3-Alkyne CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a fluorescent probe widely utilized in biological and chemical research for the specific labeling and detection of biomolecules. This document details its chemical and physical properties, provides an in-depth experimental protocol for its primary application, and visualizes the experimental workflow for its use.
Core Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The three sulfonate groups confer excellent water solubility to the dye, which is highly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to cellular structures and protein function.
Chemical and Physical Data
There are some discrepancies in the reported molecular weight and chemical formula for this compound across different suppliers. Researchers should consult the certificate of analysis for the specific lot they are using. The most commonly cited data are presented below.
| Property | Value | Source |
| CAS Number | 1895849-34-9 | [1][2][3][] |
| Molecular Formula | C35H41N3Na2O10S3 | [1] |
| Molecular Weight | 805.9 g/mol | [1] |
| Alternative Molecular Formula | C35H43N3O10S3 | [3][5][6] |
| Alternative Molecular Weight | 761.93 g/mol (as free acid) | [3][6] |
| Excitation Maximum (λex) | ~550-555 nm | [1][7] |
| Emission Maximum (λem) | ~566-570 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][7] |
| Solubility | Water, DMSO, DMF, Methanol | [1][7] |
| Purity | ≥ 90-95% (HPLC) | [1][6] |
| Storage | -20°C, protect from light | [1][7] |
Note: The discrepancies in molecular weight and formula likely arise from differences in the salt form (e.g., sodium salt vs. free acid) and the inclusion of counter-ions in the reported formula.
Experimental Protocols: Labeling of Azide-Modified Proteins with this compound via CuAAC
The following protocol provides a general framework for the labeling of a protein of interest (POI) containing an azide functional group with this compound. The azide group can be introduced into the protein metabolically, by solid-phase peptide synthesis with an azide-bearing amino acid, or by chemical modification.
Materials and Reagents:
-
Azide-modified protein of interest (POI-N₃) in an amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Copper(II) Sulfate (CuSO₄): 10 mM stock solution in deionized water.
-
Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Prepare a 20 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
Reducing Agent: Sodium Ascorbate (B8700270). Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
Solvent: Anhydrous DMSO.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system.
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate (100 mM in water).
-
Prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio a few minutes prior to use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution. A 4 to 50-fold molar excess of the dye over the protein is a common starting point for optimization.
-
Add the pre-mixed copper-ligand solution to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. The reaction can be performed on a rotator or shaker.
-
-
Purification of the Labeled Protein:
-
Following incubation, remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
For chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute in the void volume.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C with several buffer changes.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
The concentration of the labeled protein and the degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Visualizations
Experimental Workflow for Protein Labeling and Detection
The following diagram illustrates the key steps in the labeling of an azide-modified protein with this compound and its subsequent detection.
References
Methodological & Application
Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trisulfo-Cy3-Alkyne labeling protocol provides a robust and efficient method for the fluorescent tagging of azide-modified proteins. This technique utilizes the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach the bright and photostable Trisulfo-Cy3 fluorophore to a target protein.[1][2][3] The resulting triazole linkage is stable, and the reaction proceeds with high efficiency in aqueous buffers, making it ideal for a wide range of applications in proteomics, drug discovery, and molecular biology.[2][4] The trisulfonated nature of the Cy3 dye enhances its water solubility, minimizing aggregation and improving labeling efficiency in biological samples.[5][6][7]
This document provides detailed application notes and experimental protocols for the successful labeling of proteins using this compound.
Data Presentation
Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C35H43N3O10S3 | [6] |
| Molecular Weight | ~761.92 g/mol | [6] |
| Excitation Maximum (λex) | ~550 nm | [7] |
| Emission Maximum (λem) | ~570 nm | [7] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Water, DMSO, DMF | [5][7] |
| Purity (HPLC) | ≥ 95% | [6] |
| Storage Conditions | -20°C, protect from light | [7] |
Optimization of Labeling Reaction
The efficiency of the labeling reaction, often measured by the Degree of Labeling (DOL), can be influenced by several factors. The following table provides recommended starting concentrations and ranges for key components of the CuAAC reaction. Optimal conditions may vary depending on the specific protein and experimental goals.[8]
| Component | Recommended Concentration | Range | Purpose | Reference(s) |
| Azide-Modified Protein | 1-10 mg/mL | 0.5-20 mg/mL | Substrate for labeling | [8] |
| This compound | 3-10 molar excess | 1.5-20 molar excess | Fluorescent label | [8] |
| Copper(II) Sulfate (CuSO₄) | 50 µM | 20-100 µM | Catalyst precursor | [9] |
| Sodium Ascorbate (B8700270) | 5 mM | 1-10 mM | Reducing agent to generate Cu(I) | [9] |
| Copper Ligand (e.g., THPTA) | 250 µM | 100-500 µM | Stabilizes Cu(I) and enhances reaction rate | [9] |
| pH | 7.0-8.5 | 6.5-9.0 | Reaction buffer pH | [8][10] |
| Temperature | Room Temperature | 4-37°C | Reaction temperature | [8] |
| Incubation Time | 1-4 hours | 30 minutes - 16 hours | Duration of the reaction | [8] |
Experimental Protocols
Preparation of Reagents
-
Azide-Modified Protein:
-
The protein of interest must be functionalized with an azide (B81097) group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or chemical modification of specific residues.
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines, like Tris, should be avoided as they can interfere with the reaction.[4]
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Store the stock solution at -20°C, protected from light.
-
-
Copper(II) Sulfate (CuSO₄) Stock Solution:
-
Prepare a 100 mM stock solution in deionized water.
-
Store at room temperature.
-
-
Sodium Ascorbate Stock Solution:
-
Prepare a 100 mM stock solution in deionized water immediately before use. Sodium ascorbate solutions are prone to oxidation.
-
-
Copper Ligand (e.g., THPTA) Stock Solution:
-
Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.
-
Store at room temperature.
-
Protein Labeling Protocol
This protocol is a general guideline and may require optimization for your specific protein.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution.
-
Deionized water to adjust the final volume.
-
This compound stock solution to the desired final concentration (e.g., 3-10 molar excess).
-
Copper ligand (e.g., THPTA) stock solution to a final concentration of 250 µM.
-
Copper(II) Sulfate (CuSO₄) stock solution to a final concentration of 50 µM.
-
-
Mix the solution gently by pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Mix thoroughly and incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
After the incubation, the labeled protein is ready for purification.
Purification of Labeled Protein
It is crucial to remove unreacted this compound and other reaction components from the labeled protein. Size exclusion chromatography is a commonly used method for this purpose.
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Carefully load the reaction mixture onto the column.
-
Elute the protein with the equilibration buffer.
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the fractions containing the labeled protein. The labeled protein can often be visually identified by its characteristic color.
-
Pool the fractions containing the purified, labeled protein.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[11][12] It can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Trisulfo-Cy3 (~550 nm, A₅₅₀).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A₅₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Trisulfo-Cy3 (~150,000 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the protein. A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × CF)
-
The correction factor (CF) for Cy3 is approximately 0.08.
-
Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = Concentration of Dye / Concentration of Protein
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application.[13] Over-labeling can lead to fluorescence quenching and potential protein precipitation.[14][15]
Mandatory Visualization
Caption: Experimental workflow for this compound protein labeling.
Caption: CuAAC "Click Chemistry" reaction mechanism.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Illuminating Cellular Dynamics: A Guide to Trisulfo-Cy3-Alkyne for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Trisulfo-Cy3-Alkyne in cell imaging applications. This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4][5] This powerful technique enables the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within cellular environments for subsequent visualization by fluorescence microscopy.
Core Principles and Applications
The use of this compound in cell imaging typically follows a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a biocompatible molecule containing an azide group. This azide-modified precursor is incorporated into a specific class of biomolecules by the cell's own metabolic machinery. For example, azide-modified sugars can be used to label glycoproteins, while azide-modified amino acids can be incorporated into newly synthesized proteins.
-
Click Chemistry Reaction: Following the incorporation of the azide tag, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The alkyne on the dye reacts specifically and efficiently with the azide groups on the target biomolecules, resulting in a stable triazole linkage and fluorescently labeled structures.[1][4]
This method offers high specificity and biocompatibility, as the azide and alkyne groups are largely inert to biological functional groups, minimizing off-target labeling.[6][7]
Key Experimental Considerations and Quantitative Data
The success of cell imaging with this compound hinges on the optimization of several experimental parameters. The following tables provide a summary of key considerations and representative quantitative data to guide experimental design.
| Parameter | Recommendation | Considerations |
| Azide-Modified Precursor Concentration | 10-100 µM | Optimal concentration is cell-type and precursor dependent. Titration is recommended to achieve sufficient labeling without inducing cytotoxicity. |
| Metabolic Labeling Incubation Time | 4-24 hours | Time should be sufficient for incorporation into the target biomolecule. Longer times may be necessary for slow-turnover proteins. |
| This compound Concentration | 1-10 µM | Higher concentrations can increase signal but may also lead to higher background. Start with a lower concentration and optimize. |
| Copper(I) Catalyst | CuSO₄ (10-50 µM) + Sodium Ascorbate (B8700270) (1-5 mM) | Freshly prepared sodium ascorbate is crucial for efficient reduction of Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., THPTA, TBTA) | 50-250 µM | Ligands protect cells from copper toxicity and enhance the reaction rate. THPTA is recommended for aqueous environments.[2] |
| Click Reaction Time | 30-60 minutes | Longer incubation times may not significantly increase signal and could contribute to background. |
| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at room temperature. |
| Parameter | Typical Value | Notes |
| Excitation Maximum (λex) | ~550-554 nm | Compatible with standard 532 nm or 561 nm laser lines. |
| Emission Maximum (λem) | ~566-570 nm | |
| Extinction Coefficient | >150,000 M⁻¹cm⁻¹ | Indicates high brightness of the fluorophore. |
| Quantum Yield | ~0.1-0.3 | |
| Photostability | Moderate to High | Cy3 dyes are known for their relatively good photostability, but appropriate antifade reagents are still recommended for prolonged imaging. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the fluorescent labeling of cellular components using metabolic labeling followed by a click chemistry reaction with this compound.
Protocol 1: Metabolic Labeling of Cells with an Azide-Modified Precursor
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified precursor (e.g., N-azidoacetylmannosamine (ManNAz) for glycans, L-azidohomoalanine (AHA) for proteins)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
-
Prepare the labeling medium by supplementing the complete cell culture medium with the desired concentration of the azide-modified precursor (e.g., 25-50 µM ManNAz or AHA).
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 18-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry Staining
Materials:
-
Metabolically labeled cells from Protocol 1
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Wash solution: PBS with 3% Bovine Serum Albumin (BSA)
-
Click Reaction Cocktail (prepare fresh):
-
This compound (from a 1-10 mM stock in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) (from a 10-50 mM stock in water)
-
Copper ligand (e.g., THPTA, from a 10-50 mM stock in water)
-
Sodium Ascorbate (from a 100-500 mM stock in water, prepared fresh)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: a. Remove the labeling medium and wash the cells twice with PBS. b. Add the fixation solution and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add the permeabilization solution and incubate for 10-15 minutes at room temperature. b. Wash the cells three times with the wash solution for 5 minutes each.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL final volume per sample, add the components in the following order to PBS:
- 1 µL of 1 mM this compound (final concentration: 10 µM)
- 1 µL of 50 mM CuSO₄ (final concentration: 500 µM)
- 1 µL of 50 mM THPTA (final concentration: 500 µM) b. Initiate the reaction by adding 1 µL of 500 mM sodium ascorbate (final concentration: 5 mM). Mix gently. c. Remove the wash solution from the cells and add the click reaction cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Remove the click reaction cocktail and wash the cells three times with the wash solution for 5 minutes each. b. If desired, incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions. c. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the chosen counterstain.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the chemical reaction involved, the following diagrams have been generated.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Increase the concentration of the azide-modified precursor or the incubation time. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure all click reaction components are at the correct concentration. Increase the concentration of this compound. | |
| Incompatible fixation/permeabilization. | Test alternative fixation (e.g., methanol) or permeabilization methods. | |
| High Background | Excess this compound. | Decrease the concentration of the dye. Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the dye. | Include BSA in the wash buffers. | |
| Autofluorescence. | Use appropriate filters and consider imaging in a red-shifted channel if possible. | |
| Cell Morphology Issues | Cytotoxicity of the azide precursor. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Harsh fixation or permeabilization. | Reduce the concentration or incubation time of the fixation/permeabilization reagents. |
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trisulfo-Cy3-Alkyne, a highly water-soluble and photostable fluorescent dye, in fluorescence microscopy applications. Its primary utility lies in the specific detection of azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Application I: Visualization of Metabolically Labeled Biomolecules
A powerful application of this compound is the visualization of metabolically labeled biomolecules within cells. This technique allows for the study of dynamic cellular processes such as protein synthesis, glycosylation, and lipidation. The workflow involves introducing a metabolic precursor containing an azide (B81097) group into cells. This precursor is then incorporated into newly synthesized biomolecules. Following fixation and permeabilization, the azide-tagged biomolecules are detected with this compound via a click reaction, enabling their visualization by fluorescence microscopy.[1][2][3][4][5]
Key Features:
-
High Specificity: The click reaction is bioorthogonal, meaning the alkyne and azide groups react specifically with each other without cross-reacting with other functional groups in the biological sample.[6][7]
-
High Sensitivity: The brightness and photostability of the Cy3 fluorophore allow for the detection of low-abundance biomolecules.[8][9]
-
Versatility: This method can be adapted to study various classes of biomolecules by using the appropriate azide-modified metabolic precursor.
Quantitative Data: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λabs) | 553 nm |
| Emission Maximum (λem) | 566 nm |
| Molar Extinction Coefficient (ε) | 151,000 L·mol⁻¹·cm⁻¹ |
| Solubility | High in aqueous solutions |
| Reactive Group | Terminal Alkyne |
| Reactivity | Azide (via CuAAC) |
Experimental Workflow for Cellular Imaging
The following diagram illustrates the general workflow for labeling and imaging azide-modified biomolecules in cells using this compound.
Caption: Experimental workflow for fluorescence imaging.
Detailed Experimental Protocol: Fluorescent Labeling of Azide-Modified Biomolecules in Cultured Cells
This protocol provides a step-by-step guide for the fluorescent labeling of azide-modified biomolecules in fixed mammalian cells using this compound.
Materials:
-
Cells cultured on glass coverslips, metabolically labeled with an azide-containing precursor.
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Wash buffer: 0.1% Tween-20 in PBS
-
This compound
-
Click Reaction Cocktail Components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[10]
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Ultrapure water
-
-
Mounting medium with DAPI
Protocol:
-
Cell Fixation:
-
Remove the culture medium from the cells grown on coverslips.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add 0.5% Triton X-100 in PBS to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail: This should be prepared fresh just before use. The final concentrations of the components in the reaction volume are critical. The following is an example for a 500 µL reaction volume.
-
In an Eppendorf tube, mix the following in order:
-
Vortex the mixture briefly.
-
Add 25 µL of a freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).[10]
-
Vortex the solution again. The final cocktail should be clear.
-
-
Labeling:
-
Remove the PBS from the permeabilized cells.
-
Add the freshly prepared click reaction cocktail to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with 0.1% Tween-20 in PBS for 5 minutes each.
-
Wash once with PBS.
-
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.
-
Application II: Imaging Post-Translational Modifications (PTMs)
This compound is a valuable tool for the detection and visualization of various post-translational modifications (PTMs), such as glycosylation and fatty acylation.[4] This is achieved by metabolically labeling cells with an azide-modified analog of a sugar (e.g., an azido-sugar for glycosylation) or a fatty acid.[4] These azido-analogs are incorporated into proteins by the cellular machinery. Subsequent detection with this compound allows for the specific imaging of the modified proteins.
Logical Relationship: PTM Detection Workflow
The following diagram illustrates the logical steps involved in detecting a specific PTM using this method.
Caption: Logic flow for PTM detection.
Considerations for PTM Imaging:
-
Choice of Precursor: The selection of the azide-modified precursor is critical and depends on the PTM of interest.
-
Labeling Time: The incubation time with the metabolic precursor should be optimized to allow for sufficient incorporation without causing cellular toxicity.
-
Controls: Appropriate controls, such as cells not treated with the azido-precursor, are essential to ensure the specificity of the fluorescent signal.
These application notes and protocols provide a framework for utilizing this compound in fluorescence microscopy. Researchers should optimize the protocols for their specific cell types and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. tenovapharma.com [tenovapharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
Visualizing the Transcriptome: A Guide to Using Trisulfo-Cy3-Alkyne for RNA Imaging
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of Trisulfo-Cy3-Alkyne for the visualization of newly synthesized RNA in cells. This compound is a water-soluble, bright, and photostable fluorescent probe that enables the detection of RNA through a bioorthogonal click chemistry reaction.[1][2][3][4] This method offers a powerful alternative to traditional techniques for studying RNA dynamics, such as radioactive labeling, providing high sensitivity and spatial resolution.[5][6][7] The protocols detailed below cover the metabolic labeling of nascent RNA with 5-ethynyl uridine (B1682114) (5-EU) and the subsequent fluorescent tagging with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][8]
Introduction to RNA Visualization with this compound
Understanding the spatiotemporal dynamics of RNA synthesis and localization is crucial for elucidating fundamental cellular processes and the mechanisms of disease.[5][9] The ability to visualize newly transcribed RNA provides insights into gene expression, RNA processing, and transport.[10][11] The click chemistry-based approach offers a robust and versatile method for this purpose.[1][5][12]
The core principle involves two steps:
-
Metabolic Labeling: Cells are incubated with a modified nucleoside, 5-ethynyl uridine (5-EU), which contains an alkyne group.[5][12] 5-EU is incorporated into newly synthesized RNA during transcription by cellular RNA polymerases.[6]
-
Click Reaction: The alkyne-modified RNA is then specifically and covalently labeled with an azide-containing fluorescent dye, in this case, a Trisulfo-Cy3 derivative, through a CuAAC reaction.[1][5] this compound itself contains an alkyne group and would be used to react with an azide-modified RNA. For the purpose of this protocol, we will describe the more common approach of incorporating an alkyne-modified uridine (5-EU) into RNA and detecting it with an azide-modified Cy3 dye. The Trisulfo-Cy3 moiety enhances water solubility and provides a bright, stable fluorescent signal for imaging.[1][2]
This methodology allows for the sensitive and specific detection of nascent RNA in fixed cells and tissues, enabling a wide range of applications in basic research and drug discovery.[5][7][10]
Data Presentation
Properties of Trisulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][13] |
| Solubility | Water, DMSO, DMF | [2] |
| Key Feature | Water-soluble cyanine (B1664457) dye | [1][2] |
Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Time | Cell Type/Application | Reference |
| 5-EU Labeling | |||
| 5-Ethynyl Uridine (5-EU) | 0.5 - 1 mM | Cultured hippocampal neurons | [10] |
| 0.5 - 5 mM | Cultured cells (general) | [14] | |
| Incubation Time | 1 - 6 hours | Dependent on experimental goals | [10][15] |
| Click Reaction | |||
| Azide-modified Cy3 | 5 µM | Cultured hippocampal neurons | [10] |
| Copper(II) Sulfate (CuSO₄) | 0.10 - 0.25 mM | General bioconjugation | [16] |
| Copper Ligand (e.g., THPTA) | 0.50 - 1.25 mM (5:1 ratio with CuSO₄) | General bioconjugation | [16] |
| Sodium Ascorbate | 5 mM | General bioconjugation | [16] |
| Incubation Time | 30 minutes | In situ cell labeling | [15] |
Experimental Protocols
The following protocols provide a detailed methodology for the visualization of newly synthesized RNA in cultured mammalian cells using 5-EU and a corresponding azide-modified Cy3.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (5-EU)
This protocol describes the incorporation of 5-EU into the RNA of actively transcribing cells.
Materials:
-
Cultured mammalian cells on coverslips
-
Complete cell culture medium
-
5-Ethynyl Uridine (5-EU)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 100 mM 5-EU stock solution: Dissolve 5-EU in DMSO. Store at -20°C.
-
Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and grow to the desired confluency under standard culture conditions.
-
Labeling: Prepare a 2X working solution of 5-EU in pre-warmed complete culture medium. For a final concentration of 1 mM, prepare a 2 mM working solution.[15]
-
Remove half of the medium from the cells and add an equal volume of the 2X 5-EU working solution to achieve the final desired concentration (e.g., 0.5-1 mM).[10]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-6 hours) under normal cell culture conditions.[10][15] The optimal incubation time will depend on the cell type and the specific research question.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Proceed immediately to cell fixation and permeabilization as described in Protocol 2.
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling of EU-RNA
This protocol details the copper(I)-catalyzed click reaction to attach an azide-modified Cy3 dye to the alkyne group of the incorporated 5-EU.
Materials:
-
5-EU labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Azide-modified Cy3 fluorescent dye
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand[17]
-
Sodium Ascorbate
-
DNase/RNase-free distilled water
-
PBS
Procedure:
-
Cell Fixation: Fix the 5-EU labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the permeabilized cells twice with PBS.
-
Prepare Click Reaction Cocktail (prepare fresh): For a 500 µL reaction volume, mix the following components in order:
-
437.5 µL PBS
-
5 µL of 5 mM Azide-modified Cy3 (final concentration: 50 µM, adjust as needed)
-
A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA (final concentrations: 0.10 mM CuSO₄ and 0.50 mM THPTA)[16]
-
25 µL of 100 mM Sodium Ascorbate (freshly prepared, final concentration: 5 mM)[16]
-
-
Click Reaction: Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30 minutes at room temperature, protected from light.[15]
-
Washing: Remove the reaction cocktail and wash the cells once with PBS.
-
(Optional) DNA Staining: To visualize the nucleus, you can stain the cells with a DNA dye like Hoechst 33342. Dilute the dye in PBS and incubate for 15 minutes at room temperature, protected from light.[15]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Mandatory Visualizations
Experimental Workflow
References
- 1. Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In the right place at the right time: visualizing and understanding mRNA localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Capture of the newly transcribed RNA interactome using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. cenmed.com [cenmed.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Trisulfo-Cy3-Alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful and versatile "click chemistry" reaction enables the efficient and specific fluorescent labeling of azide-modified biomolecules for a wide range of applications in research and drug development.[1][2]
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye containing a terminal alkyne group.[1][3] Its three sulfonate groups enhance its hydrophilicity, making it particularly well-suited for bioconjugation reactions in aqueous buffers, minimizing concerns of aggregation and precipitation often encountered with hydrophobic fluorescent dyes. The alkyne moiety allows for its covalent attachment to azide-functionalized molecules through a copper(I)-catalyzed triazole formation.[3][4] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with sensitive biological samples.[5][6]
Key Applications
-
Fluorescent Labeling of Biomolecules: Covalently attach a bright and stable fluorescent tag to proteins, peptides, nucleic acids, and other biomolecules for visualization and quantification.[7]
-
Cellular Imaging: Visualize the localization, trafficking, and dynamics of labeled biomolecules within fixed or live cells using fluorescence microscopy.[8]
-
Flow Cytometry: Quantify labeled cell populations and analyze cellular processes.[9]
-
Biochemical Assays: Develop fluorescent probes for enzyme activity assays, binding studies, and immunoassays such as ELISA and Western blotting.[7][10]
-
Drug Development: Track the distribution and cellular uptake of drug candidates or delivery vehicles.
Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ |
| Molecular Weight | 805.9 g/mol |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ |
| Solubility | Water, DMSO, DMF |
| Appearance | Dark red solid |
| Storage | -20°C, protected from light and moisture |
Data sourced from commercially available information.[3]
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol provides a general procedure for the CuAAC labeling of a protein containing an azide (B81097) group. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO (optional, for dissolving reagents)
-
Purification resin (e.g., size-exclusion chromatography column or spin column)
Stock Solutions:
-
This compound (10 mM): Dissolve an appropriate amount in water or DMSO.
-
CuSO₄ (20 mM): Dissolve in water.
-
THPTA (50 mM): Dissolve in water.
-
Sodium Ascorbate (100 mM): Prepare fresh in water immediately before use.
Reaction Procedure:
-
Prepare the Protein Solution: Dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an amine-free buffer.
-
Prepare the Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following components in the order listed:
-
Azide-modified protein solution
-
This compound stock solution (to a final concentration of 2-5 molar excess over the protein)
-
Catalyst Premix (to a final copper concentration of 0.1-0.5 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted this compound and catalyst components using size-exclusion chromatography, dialysis, or a spin column appropriate for the size of the labeled protein.
Quantitative Analysis (Degree of Labeling):
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
ε_dye is the molar extinction coefficient of Trisulfo-Cy3 at 550 nm (150,000 cm⁻¹M⁻¹).
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Labeling of Nascent Proteins in Cell Lysates
This protocol is adapted for labeling newly synthesized, azide-containing proteins in a complex cell lysate. This is often achieved by metabolically incorporating an azide-bearing amino acid analog, such as azidohomoalanine (AHA), into proteins during cell culture.
Materials:
-
Cell lysate containing AHA-labeled proteins
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate (freshly prepared)
-
PBS, pH 7.4
Reaction Procedure:
-
To 50 µL of cell lysate (typically 1-5 mg/mL total protein), add 100 µL of PBS.
-
Add this compound to a final concentration of 20-50 µM.
-
Add a premixed solution of CuSO₄ and THPTA to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled lysate can then be analyzed by SDS-PAGE and in-gel fluorescence scanning or used for downstream applications such as affinity purification.
Visualizations
Experimental Workflow for Protein Labeling
Caption: A streamlined workflow for the CuAAC labeling of proteins.
Conceptual Signaling Pathway Visualization
The following diagram illustrates a hypothetical scenario where this compound is used to visualize a newly synthesized receptor protein involved in a signaling cascade. This is achieved by metabolically labeling the cells with an azide-modified amino acid, followed by CuAAC with this compound.
Caption: A conceptual diagram of a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. assaygenie.com [assaygenie.com]
Trisulfo-Cy3-Alkyne for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable cyanine (B1664457) dye specifically designed for in vivo imaging applications.[1][2] Its terminal alkyne group enables covalent attachment to azide-modified molecules through a bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1] This highly efficient and specific reaction allows for a powerful two-step "pre-targeting" approach in living organisms. In this strategy, an azide-modified targeting molecule (e.g., an antibody, peptide, or nanoparticle) is first administered and allowed to accumulate at the site of interest while clearing from non-target tissues. Subsequently, the smaller, rapidly clearing this compound is administered and "clicks" to the pre-localized azide, enabling specific and high-contrast fluorescence imaging.[3][4]
The trisulfonated nature of the Cy3 dye enhances its hydrophilicity, which contributes to improved pharmacokinetics, including rapid clearance from the body and reduced non-specific tissue accumulation, leading to a better safety profile for in vivo applications.[5]
Key Advantages for In Vivo Imaging
-
High Water Solubility: The trisulfonate groups ensure excellent solubility in aqueous buffers, preventing aggregation and facilitating administration.[1][2]
-
Bright and Photostable Fluorescence: Trisulfo-Cy3 exhibits strong fluorescence emission and high photostability, crucial for sensitive and prolonged in vivo imaging.[1][6]
-
Bioorthogonal Reactivity: The alkyne group allows for highly specific and efficient in vivo ligation to azide-modified molecules, minimizing off-target labeling.[7]
-
Pre-targeting Strategy: Enables a two-step imaging approach that can significantly improve signal-to-background ratios by allowing the targeting molecule to clear from circulation before the fluorescent reporter is administered.[3][8]
-
Favorable Pharmacokinetics: The hydrophilic nature of the dye is expected to lead to rapid renal clearance of unbound dye, reducing background signal and potential toxicity.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and its application in in vivo imaging.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 761.92 g/mol (protonated form) | [7] |
| Excitation Maximum (λex) | ~550 nm | [6] |
| Emission Maximum (λem) | ~570 nm | [6] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | [5] |
| Solubility | High in water, DMSO, DMF | [5] |
| Quantum Yield | High | [6] |
| Photostability | High | [6] |
Table 2: Representative In Vivo Imaging Parameters and Performance (Hypothetical Data Based on Similar Cyanine Dyes)
| Parameter | Value/Range | Notes |
| Animal Model | Nude mice (nu/nu) | Commonly used for tumor xenograft models. |
| Administration Route | Intravenous (tail vein injection) | For systemic delivery. |
| Dosage (this compound) | 1-10 nmol per mouse | Dose-dependent and should be optimized. |
| Imaging System | IVIS Spectrum, Pearl Trilogy, or similar | Equipped with appropriate filters for Cy3. |
| Excitation Filter | 530-550 nm | To match the dye's excitation peak. |
| Emission Filter | 570-620 nm | To capture the dye's emission spectrum. |
| In Vivo Clearance Half-life (t₁/₂) | < 1 hour | Expected rapid clearance for unbound dye. |
| Signal-to-Background Ratio (Tumor) | > 5 | Highly dependent on the targeting agent and clearance. |
| Biodistribution (24h post-injection of targeting agent, 4h post-dye) | Tumor > Liver > Kidneys > Spleen | Ideal distribution for targeted imaging. |
Experimental Protocols
Protocol 1: In Vivo Pre-targeting Imaging of a Tumor Xenograft Model
This protocol describes a general workflow for a pre-targeting experiment using an azide-modified antibody and this compound in a mouse tumor model.
Materials:
-
This compound
-
Azide-modified monoclonal antibody (mAb-N₃) targeting a tumor-specific antigen
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in sterile PBS to a final concentration of 100 µM.
-
Dilute the mAb-N₃ in sterile PBS to the desired injection concentration (typically 50-100 µg per mouse).
-
-
Administration of Targeting Antibody:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Inject 100 µL of the mAb-N₃ solution via the tail vein.
-
Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This time should be optimized based on the pharmacokinetic properties of the specific antibody.
-
-
Administration of this compound:
-
After the predetermined antibody accumulation time, anesthetize the mouse.
-
Inject 100 µL of the this compound solution (10 nmol) via the tail vein.
-
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection of the dye (e.g., 1, 4, 8, and 24 hours) to monitor the in vivo click reaction and clearance of unbound dye.
-
Use an appropriate filter set for Cy3 (e.g., excitation: 535 nm, emission: 580 nm).
-
Acquire both a white light image and a fluorescence image at each time point.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) in the fluorescence images.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs ex vivo using the fluorescence imaging system to confirm the in vivo signal distribution.
-
Quantify the fluorescence intensity per gram of tissue.
-
Protocol 2: Copper-Catalyzed Click Chemistry for Labeling Azide-Modified Molecules (In Vitro)
This protocol describes the basic procedure for labeling an azide-modified protein with this compound in vitro.
Materials:
-
This compound
-
Azide-modified protein (Protein-N₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water
-
Protein-N₃: 1 mg/mL in PBS
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
THPTA: 250 mM in water
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein-N₃ solution (e.g., 100 µL of 1 mg/mL)
-
This compound (5-10 molar excess over the protein)
-
THPTA (5 molar excess over CuSO₄)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
Add sodium ascorbate (to a final concentration of 5 mM) to initiate the reaction.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a PD-10 desalting column, eluting with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Trisulfo-Cy3).
-
Calculate the degree of labeling (DOL).
-
Mandatory Visualizations
Caption: In Vivo Pre-targeting Workflow.
Caption: Pre-targeting Click Chemistry Logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Nucleic Acids with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a vast array of applications in molecular biology, diagnostics, and drug development. Trisulfo-Cy3-Alkyne is a superior fluorescent probe for this purpose, offering high water solubility, brightness, and photostability. This cyanine (B1664457) dye contains a terminal alkyne group, enabling its covalent attachment to azide-modified nucleic acids via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] The trisulfonate moiety significantly enhances the hydrophilicity of the dye, minimizing aggregation and non-specific binding, which is particularly advantageous in aqueous environments for biological experiments.[2][]
These application notes provide a comprehensive guide to the principles, protocols, and expected outcomes for labeling DNA and RNA with this compound.
Principle of the Method
The labeling strategy is a two-step process:
-
Introduction of an Azide (B81097) Moiety into the Nucleic Acid: A reactive azide group must first be incorporated into the DNA or RNA molecule. This can be achieved through various methods, including enzymatic incorporation of azide-modified nucleotides or by using chemically synthesized oligonucleotides containing an azide modification.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified nucleic acid is then "clicked" to the this compound. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly specific, rapid, and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules.
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~565 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) of Cy3 on DNA | 0.20 - 0.24 | [5][6] |
| Solubility | High in aqueous solutions | [2][] |
| Reactive Group | Terminal Alkyne | [1] |
| Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |
Table 2: Comparison of Cyanine Dyes for Nucleic Acid Labeling
| Feature | Trisulfo-Cy3 | Standard Cy3 | Alexa Fluor 555 |
| Water Solubility | Excellent | Moderate to Low | High |
| Aggregation Tendency | Low | Higher | Low |
| Photostability | Good | Moderate | Excellent |
| Brightness on Nucleic Acids | High | High | Very High |
| Labeling Chemistry | Click Chemistry (Alkyne) | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |
| Bioorthogonality | High (with azide) | Lower | Lower |
Note: The properties of Trisulfo-Cy3 are inferred from the known benefits of sulfonation on cyanine dyes, which include increased water solubility, reduced aggregation, and potentially enhanced brightness and photostability in aqueous environments.[2][]
Experimental Protocols
Protocol 1: Enzymatic Incorporation of Azide into DNA using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the 3'-end labeling of DNA with an azide group using TdT and an azide-modified dideoxynucleotide triphosphate (e.g., 3'-Azido-ddATP).
Materials:
-
Single-stranded or double-stranded DNA with a 3'-OH overhang
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Azide-modified dideoxynucleotide triphosphate (e.g., 3'-Azido-ddATP, 1 mM stock)
-
Nuclease-free water
-
DNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
DNA (10-20 pmol)
-
5X TdT Reaction Buffer (10 µL)
-
Azide-modified ddNTP (10 µL of 1 mM stock)
-
TdT (20 units)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-2 hours.
-
Enzyme Inactivation: Inactivate the TdT by heating the reaction at 70°C for 10 minutes.
-
Purification: Purify the azide-modified DNA using a suitable DNA purification kit or by ethanol precipitation to remove unincorporated nucleotides and the enzyme.
-
Quantification: Determine the concentration of the purified azide-modified DNA using a spectrophotometer or a fluorescence-based quantification method.
Protocol 2: Copper(I)-Catalyzed Click Chemistry Labeling of Azide-Modified Nucleic Acids
This protocol describes the labeling of azide-modified DNA or RNA with this compound.
Materials:
-
Azide-modified nucleic acid (from Protocol 1 or chemical synthesis)
-
This compound (10 mM stock in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in nuclease-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand (50 mM stock in DMSO/water)
-
Sodium Ascorbate (B8700270) (100 mM stock in nuclease-free water, freshly prepared)
-
Nuclease-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Nuclease-free water
-
Nucleic acid purification reagents (e.g., ethanol, sodium acetate (B1210297), spin columns)
Procedure:
-
Catalyst Premix Preparation: In a microcentrifuge tube, prepare the Cu(I)-ligand complex by mixing:
-
CuSO₄ stock (2.5 µL)
-
THPTA or TBTA ligand stock (5.0 µL)
-
Vortex briefly to mix.
-
-
Reaction Setup: In a sterile, light-protected microcentrifuge tube, combine the following:
-
Azide-modified nucleic acid (1-5 µM final concentration) in buffer.
-
This compound stock (to a final concentration of 5-10 fold molar excess over the nucleic acid).
-
Add the catalyst premix to the reaction tube.
-
-
Initiation of Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Mix the reaction gently by pipetting. Incubate at room temperature for 1-4 hours, protected from light. Gentle rocking or rotation can improve reaction efficiency.
-
Purification: Purify the labeled nucleic acid to remove unreacted dye, copper catalyst, and other reaction components. This can be achieved by:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
-
Spin Column Purification: Use a commercially available nucleic acid purification spin column that is appropriate for the size of your nucleic acid.
-
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Trisulfo-Cy3) to determine the concentration of the nucleic acid and the degree of labeling.
-
Analyze the labeled nucleic acid by gel electrophoresis to confirm successful labeling (a shift in mobility should be observed) and to assess purity.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling nucleic acids.
Caption: Click chemistry signaling pathway diagram.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient azide incorporation. | Optimize the enzymatic reaction (enzyme/substrate concentration, incubation time). Verify azide incorporation by a gel shift assay with an alkyne-biotin conjugate. |
| Inactive copper catalyst. | Use freshly prepared sodium ascorbate solution. Ensure all solutions are degassed to minimize oxidation of Cu(I) to Cu(II). | |
| Impure reagents. | Use high-quality, purified nucleic acids and reagents. | |
| High background fluorescence | Incomplete removal of unreacted dye. | Optimize the purification protocol. For ethanol precipitation, perform multiple washes with 70% ethanol. For spin columns, ensure complete removal of the wash buffer. |
| Non-specific binding of the dye. | The use of Trisulfo-Cy3 minimizes this, but ensure appropriate blocking agents are used in downstream applications (e.g., FISH). | |
| Degradation of nucleic acid | Presence of nucleases. | Use nuclease-free water, tubes, and tips. Work in a clean environment. |
| Oxidative damage from the click reaction. | The use of a Cu(I)-stabilizing ligand like THPTA or TBTA can protect biomolecules from reactive oxygen species. |
For further troubleshooting in specific applications like FISH, consider factors such as probe design, denaturation and hybridization conditions, and microscope settings.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multicolor Fluorescence in situ Hybridization Approach Using an Extended Set of Fluorophores to Visualize Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable cyanine (B1664457) dye functionalized with an alkyne group.[1][2] This feature makes it an ideal tool for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] Its bright fluorescence and compatibility with a wide range of imaging platforms make it a versatile probe for visualizing and tracking biomolecules in complex biological systems.[1] While extensively used in conventional fluorescence microscopy, its application in super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy is an area of active investigation. This document provides an overview of its properties, detailed protocols for its use in click chemistry-based labeling, and general considerations for its potential application in super-resolution imaging.
Properties of this compound
This compound is a derivative of the Cy3 dye, known for its excellent photophysical properties. The addition of three sulfonate groups significantly enhances its water solubility, which is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [4] |
| Molar Extinction Coefficient | Not specified in search results | |
| Quantum Yield | High (characteristic of Cy3 dyes) | [4] |
| Reactive Group | Terminal Alkyne | [1] |
| Solubility | High in aqueous solutions | [1] |
Application in Super-Resolution Microscopy
Super-resolution microscopy techniques overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The suitability of a fluorophore for these techniques depends on its specific photophysical characteristics, such as photoswitching (for STORM/PALM) or photostability under high laser power (for STED).
Stochastic Optical Reconstruction Microscopy (STORM)
STORM and related techniques like dSTORM (direct STORM) rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. This allows for the temporal separation of signals from densely labeled molecules, enabling their precise localization.
While Cy3 is often used as an "activator" dye in conjunction with a "reporter" dye like Cy5 or Alexa Fluor 647 in STORM, the use of Trisulfo-Cy3 as a standalone photoswitchable probe in dSTORM is not well-documented in the provided search results.[5][6][7][8] The photoswitching properties of Cy3 itself are generally considered less robust for dSTORM compared to longer-wavelength cyanine dyes.[5] However, the blinking behavior of cyanine dyes can be influenced by the local chemical environment and the imaging buffer composition.[7][9]
Photoactivated Localization Microscopy (PALM)
PALM is conceptually similar to STORM but traditionally utilizes photoactivatable or photoconvertible fluorescent proteins. The principles of single-molecule localization are the same. While synthetic dyes are also used in PALM-like experiments, there is no specific evidence in the provided search results of this compound being used for this purpose.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a high-power depletion laser to quench fluorescence in the periphery of the excitation spot. A key requirement for STED fluorophores is high photostability to withstand the intense depletion laser.[4][10] While Cy3 dyes can be used in STED, their performance, particularly the achievable resolution, is highly dependent on the specific STED setup and laser wavelengths.[11] The suitability of this compound for STED would require empirical optimization of imaging parameters.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Click Chemistry
This protocol describes a general procedure for labeling azide-containing biomolecules (e.g., proteins, nucleic acids, or small molecules) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed to dissolve components)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in water or buffer to a concentration of 1-10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in a suitable buffer. A 2-5 fold molar excess of the dye is typically recommended.
-
In a separate tube, premix the catalyst solution: add CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance spectrum of the conjugate or by fluorescence imaging.
-
Protocol 2: General Considerations for dSTORM Imaging
This protocol provides a general framework for dSTORM imaging. Note: The specific performance of this compound in dSTORM has not been extensively reported, and optimization of the imaging buffer and laser powers will be critical.
Materials:
-
Labeled sample on a coverslip
-
dSTORM imaging buffer (e.g., PBS with an oxygen scavenging system like GLOX and a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA))
-
Microscope equipped for dSTORM (high-power lasers, sensitive camera)
Procedure:
-
Sample Preparation:
-
Immobilize the Trisulfo-Cy3-labeled sample on a coverslip.
-
-
Imaging Buffer Preparation:
-
Prepare a fresh dSTORM imaging buffer containing an oxygen scavenger and a thiol. The concentration of the thiol (e.g., 10-100 mM MEA) is a critical parameter that influences the blinking kinetics and needs to be optimized for the specific dye and experimental conditions.
-
-
Microscope Setup:
-
Mount the sample on the dSTORM microscope.
-
Use a laser line appropriate for exciting Cy3 (e.g., 561 nm).
-
Adjust the laser power to induce photoswitching. This typically requires high laser intensities (kW/cm²).
-
An additional laser (e.g., 405 nm) can be used at low power to facilitate the return of fluorophores from the dark state to the fluorescent state.
-
-
Image Acquisition:
-
Acquire a time series of thousands of images, with each frame capturing the fluorescence of a sparse subset of stochastically activated fluorophores.
-
-
Data Analysis:
-
Process the raw image data using a single-molecule localization algorithm to determine the precise coordinates of each detected fluorophore.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Data Presentation
As specific quantitative data for this compound in super-resolution microscopy is not available in the provided search results, the following table presents a conceptual framework for the kind of data that would need to be collected to evaluate its performance.
Table 2: Conceptual Performance Metrics for a Fluorophore in dSTORM
| Parameter | Desired Characteristic | Method of Measurement |
| Photon Yield per Switching Event | High (>1000) | Analysis of single-molecule fluorescence intensity traces |
| Localization Precision | Low (<20 nm) | Calculated from the number of detected photons and background noise |
| On-Time | Short (ms range) | Analysis of single-molecule fluorescence intensity traces |
| Off-Time | Long (s range) | Analysis of single-molecule fluorescence intensity traces |
| Duty Cycle (On-Time / (On-Time + Off-Time)) | Low (<0.01) | Calculated from on- and off-times |
| Number of Switching Cycles | High (>100) | Counting the number of on-off cycles before photobleaching |
| Photostability | High | Measuring the survival fraction of fluorophores over time |
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules with high specificity and efficiency using click chemistry. Its inherent brightness and photostability make it an excellent probe for conventional fluorescence microscopy. While its potential for super-resolution microscopy is intriguing, further research is required to fully characterize its photoswitching properties for STORM/PALM and its photostability for STED. The protocols and conceptual data presented here provide a foundation for researchers to explore the application of this compound in advanced imaging modalities, with the understanding that dye-specific optimization will be essential for achieving optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy3-Cy5 Covalent Heterodimers for Single-Molecule Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uib.no [uib.no]
- 10. Long-term STED imaging of membrane packing and dynamics by exchangeable polarity-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Workflow for Trisulfo-Cy3-Alkyne Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules through "click chemistry."[1][2][3] Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for conjugating to proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents that could compromise biological samples.[4][5] The terminal alkyne group allows for highly specific and efficient covalent bond formation with azide-modified molecules via two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8][9]
This document provides detailed protocols for the conjugation of this compound to proteins and oligonucleotides, a comparison of CuAAC and SPAAC methods, and troubleshooting guidance to optimize your labeling experiments.
Data Presentation: Quantitative Overview
The choice between CuAAC and SPAAC for conjugation depends on the specific experimental needs, balancing reaction speed against biocompatibility. Below is a summary of key quantitative parameters to guide your selection.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations |
| Reaction Rate | High (typically complete in < 1-4 hours)[10][11] | Moderate to High (can be slower than CuAAC)[12] | CuAAC is generally faster, which can be advantageous for high-throughput applications. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst[13][14] | Excellent, as it is a metal-free reaction[8][9] | SPAAC is the preferred method for live-cell imaging and in vivo applications. |
| Labeling Efficiency | High, with yields often exceeding 90%[15][16] | High, but can be dependent on the specific cyclooctyne (B158145) used[17] | Both methods can achieve high labeling efficiency with proper optimization. |
| Nonspecific Binding | Low, but some copper-dependent nonspecific labeling of proteins can occur[7] | Low, though some cyclooctynes may show off-target reactivity with thiols[7] | Both methods are highly bioorthogonal, minimizing off-target labeling. |
| Typical Reactant Concentration | Micromolar concentrations of dye and biomolecule[18][19] | Micromolar concentrations of dye and biomolecule[17] | Concentrations should be optimized for each specific application. |
Table 1: Comparison of CuAAC and SPAAC for this compound Conjugation.
| Fluorophore | Relative Quantum Yield (Conjugated to Antibody) | Photostability | Key Characteristics |
| Trisulfo-Cy3 | Good[20] | Moderate; more susceptible to photobleaching than Alexa Fluor 555[13] | High water solubility, bright fluorescence.[2] |
| Alexa Fluor 555 | Excellent[10][18] | High; significantly more photostable than Cy3[13][18] | A common, more photostable alternative to Cy3. |
| ATTO 550 | Excellent | High | Another photostable alternative to Cy3.[7] |
Table 2: Photophysical Properties of Trisulfo-Cy3 and Spectrally Similar Dyes. Note: The exact quantum yield and photostability can be influenced by the conjugation partner and the local environment.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Protein labeling buffer (optional, may contain aminoguanidine (B1677879) to prevent side reactions)[3][21]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) and buffer.
-
Add this compound: Add this compound to the reaction mixture. A 2-10 fold molar excess of the dye over the protein is a good starting point.[10]
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used to stabilize the Cu(I) and protect the protein.[4][22]
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[10]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.[10] Protect the reaction from light.
-
Purification: Purify the labeled protein from excess dye and catalyst components using a suitable method such as size-exclusion chromatography or dialysis.[23][24]
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).[12][23]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling
This protocol outlines the labeling of an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in 55% DMSO)
-
Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand for organic solvents, or THPTA for aqueous solutions
-
Sodium ascorbate stock solution (e.g., 5 mM in water, freshly prepared)
-
Buffer (e.g., 2M triethylammonium (B8662869) acetate (B1210297), pH 7.0)
-
DMSO
-
Purification supplies (e.g., ethanol (B145695) for precipitation, HPLC)
Procedure:
-
Dissolve the Oligonucleotide: Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.[18][25]
-
Prepare the Reaction Mixture: Add the triethylammonium acetate buffer to a final concentration of 0.2 M, followed by DMSO.[18][25]
-
Add this compound: Add the this compound stock solution (e.g., 10 mM in DMSO) to the reaction mixture. A 1.5-fold molar excess of the dye over the oligonucleotide is a good starting point.[18][19]
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution.[18][25]
-
Degas: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[18][25]
-
Add Catalyst: Add the Cu(II)-ligand stock solution to initiate the reaction.[18][25]
-
Incubation: Incubate the reaction at room temperature overnight.[18][25]
-
Purification: Precipitate the labeled oligonucleotide using ethanol or acetone (B3395972) and purify by HPLC or PAGE.[18][19]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol is for labeling azide-modified biomolecules on the surface of live cells with a DBCO-modified Trisulfo-Cy3. Note that for SPAAC, the alkyne is part of a strained ring system (e.g., DBCO), not a terminal alkyne.
Materials:
-
Cells with azide-modified surface molecules (e.g., through metabolic labeling)
-
Trisulfo-Cy3-DBCO (or other strained cyclooctyne conjugate)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Prepare Cells: Seed cells in a glass-bottom imaging dish and grow to the desired confluency.
-
Prepare Labeling Reagent: Prepare a stock solution of Trisulfo-Cy3-DBCO in a biocompatible solvent like DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to the final desired concentration (typically 5-30 µM).[4]
-
Labeling: Replace the culture medium with the labeling medium containing Trisulfo-Cy3-DBCO. Incubate the cells for 30-60 minutes at 37°C in the dark.[4]
-
Washing: Gently wash the cells two to four times with pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[4]
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3.
Mandatory Visualization
Caption: Workflow for CuAAC conjugation of this compound.
Caption: EGFR signaling pathway studied with a Trisulfo-Cy3 labeled antibody.[1][2][11][14][26]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Yield | - Inefficient click reaction- Steric hindrance- Inactive catalyst | - Increase reaction time or temperature.- Optimize the molar ratio of dye to biomolecule.- Use a freshly prepared solution of sodium ascorbate.- Ensure the reaction is deoxygenated for CuAAC. |
| High Background Fluorescence | - Insufficient purification- Nonspecific binding of the dye | - Repeat the purification step.- Use a different purification method (e.g., dialysis followed by column chromatography).- Include additional wash steps in cell-based assays. |
| Protein Precipitation | - High concentration of organic solvent- Copper-induced aggregation | - Use the water-soluble this compound to minimize the need for organic solvents.- For CuAAC, ensure a sufficient concentration of a stabilizing ligand like THPTA. |
| Photobleaching during Imaging | - Inherent photolability of the dye- High laser power | - Use a more photostable alternative if possible (e.g., Alexa Fluor 555).- Use an antifade mounting medium for fixed samples.- Minimize exposure time and laser power during imaging. |
Table 3: Troubleshooting Guide for this compound Conjugation.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. EGFR Signaling Pathway - Elabscience [elabscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 6. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. [PDF] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 11. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. biotium.com [biotium.com]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization | NSF Public Access Repository [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. Monitoring Dynamic GPCR Signaling Events Using Fluorescence Microscopy, FRET Imaging, and Single-Molecule Imaging | Springer Nature Experiments [experiments.springernature.com]
- 26. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
Trisulfo-Cy3-Alkyne for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is fundamental to research in numerous fields, including cancer biology, immunology, and drug discovery. A robust method for detecting DNA synthesis is the incorporation of nucleoside analogs into newly synthesized DNA. The "click" chemistry-based detection of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has emerged as a superior alternative to the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay. This method offers a faster, more sensitive, and less harsh protocol that preserves cellular morphology and allows for multiplexing with other fluorescent probes.[1][2]
Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye containing an alkyne group, making it an ideal reagent for click chemistry applications.[3][4] Its bright fluorescence and photostability make it well-suited for detection by flow cytometry.[5] This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based cell proliferation assays.
Data Presentation
Spectral Properties of Trisulfo-Cy3 and Comparison with Other Fluorophores
The selection of an appropriate fluorophore is critical for successful flow cytometry experiments. Trisulfo-Cy3 offers a bright signal in the orange-red region of the spectrum. Below is a comparison of its spectral properties with other commonly used fluorophores for flow cytometry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Relative Brightness |
| Trisulfo-Cy3 | ~550 | ~570 | 532 or 561 | Moderate to Bright |
| Alexa Fluor 488 | 495 | 519 | 488 | Bright |
| FITC | 495 | 519 | 488 | Moderate to Dim |
| PE (Phycoerythrin) | 496, 565 | 578 | 488, 561 | Very Bright |
| Alexa Fluor 555 | 555 | 565 | 561 | Bright |
| Alexa Fluor 647 | 650 | 668 | 633/640 | Bright |
Note: Relative brightness can be application-dependent. Data compiled from multiple sources.[6][7]
Quantitative Comparison of Cy3 and a Spectrally Similar Fluorophore
While direct quantitative comparisons of different alkyne fluorophores for EdU flow cytometry are limited in the literature, studies comparing antibody-conjugated fluorophores can provide valuable insights into their relative performance. The following table summarizes a comparison between Cy3 and the spectrally similar Alexa Fluor 555.
| Property | Cy3 Conjugates | Alexa Fluor 555 Conjugates | Reference |
| Photostability | Less resistant to photobleaching | Significantly more resistant to photobleaching | [6] |
| Fluorescence | Prone to self-quenching at high degrees of labeling | Less self-quenching, resulting in brighter conjugates | [6] |
| Fluorescence Intensity | Lower arbitrary units of fluorescence intensity | Approximately twice as bright in some experiments | [6] |
These findings suggest that while Cy3 is a robust fluorophore, alternatives like Alexa Fluor 555 may offer enhanced performance in terms of photostability and brightness in some applications.[6]
Experimental Protocols
Cell Proliferation Assay using EdU and this compound
This protocol describes the labeling of proliferating cells with EdU and subsequent detection with this compound using a click chemistry reaction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., Copper (II) Sulfate (CuSO₄), Ascorbic Acid or a commercial click chemistry buffer kit)
-
Wash Buffer (e.g., 1% BSA in PBS)
-
DNA content stain (optional, e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
EdU Labeling:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate the cells for a period that allows for incorporation of EdU into the DNA of proliferating cells (typically 1-2 hours, but this may need to be optimized for your cell type).[8]
-
-
Cell Harvest and Fixation:
-
Permeabilization:
-
Wash the cells twice with 1% BSA in PBS.
-
Resuspend the cell pellet in permeabilization buffer and incubate for 20 minutes at room temperature.[8]
-
-
Click Reaction:
-
Wash the cells twice with 1% BSA in PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction includes a copper catalyst, a reducing agent, and the this compound. The optimal concentration of this compound should be determined empirically, but a starting point of 1-5 µM is recommended.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and DNA Staining (Optional):
-
Wash the cells twice with 1% BSA in PBS.
-
If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or Propidium Iodide) and incubate as recommended for the specific stain.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting Cy3 (e.g., 532 nm or 561 nm).
-
Collect the fluorescence emission using an appropriate filter (e.g., 570/20 nm).
-
Visualizations
Caption: Experimental workflow for the EdU cell proliferation assay.
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Combining Cell Proliferation with Cell Signaling Analysis
The mild conditions of the EdU assay allow for the simultaneous analysis of cell proliferation and intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell growth and division.[10][11] This can be achieved by combining the EdU proliferation assay with intracellular staining for phosphorylated proteins using phospho-specific antibodies.
Protocol Addendum for Phospho-Protein Staining:
-
After the click reaction and washing steps, proceed with a standard intracellular staining protocol for phospho-proteins.
-
This typically involves blocking non-specific binding sites, incubating with a primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK), followed by incubation with a fluorescently labeled secondary antibody if the primary is not directly conjugated.
-
It is crucial to use fluorophores for the secondary antibodies that are spectrally distinct from Cy3.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. EdU Staining | Fast & Accurate Cell Detection [baseclick.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
How to reduce background fluorescence with Trisulfo-Cy3-Alkyne.
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and reduce background fluorescence in experiments involving this water-soluble cyanine (B1664457) dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent probe containing a terminal alkyne group.[1][2] This alkyne group allows for its covalent attachment to molecules containing an azide (B81097) group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] Its high water solubility, brightness, and photostability make it a popular choice for labeling biomolecules such as proteins and nucleic acids in aqueous environments.[1][4][5] Trisulfo-Cy3 is a bright, orange-red fluorescent dye compatible with a wide range of fluorescence imaging systems.[1][4]
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence in experiments using this compound can stem from several sources:
-
Non-Specific Binding: The this compound probe can adhere to cellular components or surfaces through hydrophobic or ionic interactions.[6][7]
-
Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and riboflavins.[6]
-
Fixation-Induced Fluorescence: Aldehyde fixatives, such as paraformaldehyde and glutaraldehyde, can react with cellular components to create fluorescent artifacts.[6]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the copper catalyst, reducing agent, or the this compound probe itself can lead to inefficient reactions and increased background.[8][9]
-
Insufficient Washing: Inadequate washing after the click reaction can leave unbound fluorescent probes, contributing to diffuse background signal.[6][10]
Q3: Is this compound suitable for live-cell imaging?
While click chemistry can be performed on living cells, the copper catalyst used in the standard CuAAC reaction can be toxic to cells.[11] For live-cell applications, it is crucial to use a low concentration of copper and include a copper-chelating ligand like THPTA to minimize cytotoxicity.[9][11] Alternatively, copper-free click chemistry methods, such as those using DBCO-modified dyes, can be considered.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
High Background Signal
Problem: I am observing high, non-specific background fluorescence in my stained samples.
Possible Causes & Solutions:
-
Cause 1: Non-Specific Binding of the Probe.
-
Solution: Optimize the concentration of this compound by performing a titration to find the lowest effective concentration.[12][13] Incorporate blocking steps using reagents like Bovine Serum Albumin (BSA) or normal serum to saturate non-specific binding sites.[7][13] Adding a small amount of a non-ionic detergent, such as Tween-20 (0.05-0.1%), to the washing buffer can also help reduce hydrophobic interactions.[7][13]
-
-
Cause 2: Inefficient Click Reaction.
-
Solution: Ensure all click chemistry reagents are fresh, especially the sodium ascorbate (B8700270) reducing agent, which should be prepared immediately before use.[8][9] Optimize the concentrations of copper sulfate (B86663), sodium ascorbate, and the copper ligand (e.g., THPTA or TBTA).[8][9] Inefficient reactions can leave unreacted alkyne dye that contributes to background.
-
-
Cause 3: Insufficient Washing.
-
Cause 4: Cellular Autofluorescence.
Weak or No Signal
Problem: My samples show very weak or no fluorescent signal.
Possible Causes & Solutions:
-
Cause 1: Inefficient Azide Incorporation.
-
Solution: If labeling metabolically, ensure the azide-modified precursor is being efficiently incorporated into the target biomolecule. Optimize the concentration and incubation time of the azide-modified molecule. Ensure cells are healthy and metabolically active.[9]
-
-
Cause 2: Ineffective Click Reaction.
-
Solution: Verify the integrity and concentration of all click chemistry reagents.[8][9] The copper (I) catalyst is essential for the reaction and is generated in situ from copper (II) sulfate and a reducing agent like sodium ascorbate.[8] Ensure the reducing agent is fresh and active. The use of a copper-stabilizing ligand is highly recommended to protect the catalyst from oxidation.[8][9]
-
-
Cause 3: Photobleaching.
-
Cause 4: Incorrect Microscope Filter Sets.
-
Solution: Ensure the excitation and emission filters on your fluorescence microscope are appropriate for Trisulfo-Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm).[4]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Typical Final Concentration | Notes |
| Azide-modified Biomolecule | Variable | Dependent on experimental setup. |
| This compound | 1 - 20 µM | Titration is recommended to find the optimal concentration.[7][9] |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | A common starting point is 100 µM.[9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be in excess of CuSO₄ and prepared fresh.[8][9] |
| Copper (I) Ligand (e.g., THPTA, TBTA) | 100 - 500 µM | Molar ratio to CuSO₄ is typically 1:1 to 5:1.[9] |
Experimental Protocols
General Protocol for Click Chemistry Labeling of Fixed Cells
-
Cell Seeding and Azide Labeling:
-
Seed cells on coverslips and culture under desired conditions.
-
If applicable, incubate cells with an azide-modified metabolic precursor for a sufficient time to allow for incorporation.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
If labeling an intracellular target, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
Wash cells three times with PBS for 5 minutes each.[7]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, a typical cocktail might consist of:
-
10 µM this compound
-
100 µM Copper (II) Sulfate
-
500 µM THPTA (or other suitable ligand)
-
2 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each with gentle agitation.[7]
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
Mandatory Visualization
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: A simplified experimental workflow for click chemistry labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cy3-alkyne.com [cy3-alkyne.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting poor labeling efficiency with Trisulfo-Cy3-Alkyne.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor labeling efficiency with Trisulfo-Cy3-Alkyne.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction with this compound.
Q1: My labeling efficiency is low or I'm seeing no fluorescent signal. What are the common causes?
Low or no labeling efficiency is a frequent issue that can stem from several factors related to the reaction components and conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive Catalyst: The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)). If it gets oxidized to Copper(II) (Cu(II)), the reaction will not proceed efficiently.[2]
-
Reagent Quality: The purity of your azide-modified biomolecule and the this compound is crucial. Impurities can inhibit the reaction.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and stabilizing ligand are critical for an efficient reaction.
-
Inhibitory Buffer Components: Certain buffers, like Tris, can interfere with the copper catalyst.[3]
-
Steric Hindrance: Bulky molecules near the azide (B81097) or alkyne groups can prevent the reaction from occurring.
-
Inaccessible Functional Groups: The azide or alkyne groups on your biomolecule may be buried within its structure, making them inaccessible.[3]
Q2: How can I ensure my copper catalyst is active?
The Cu(I) catalyst is prone to oxidation. Here’s how to maintain its active state:
-
Use a Reducing Agent: It is common practice to use a more stable Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. Always use a freshly prepared solution of sodium ascorbate, as it is readily oxidized by air.[3]
-
Degas Solutions: Remove dissolved oxygen from your reaction buffers and solutions by degassing them, for example, by bubbling with an inert gas like argon or nitrogen.[1]
-
Use a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst, preventing its oxidation and improving reaction efficiency. THPTA is particularly suitable for reactions in aqueous solutions due to its high water solubility.[4]
Q3: What is the optimal order for adding the reaction components?
The order of addition can significantly impact the reaction's success. A recommended order is:
-
In a microcentrifuge tube, combine your azide-modified biomolecule and this compound in a compatible buffer.
-
In a separate tube, premix the copper(II) sulfate and the stabilizing ligand (e.g., THPTA).
-
Add the copper-ligand complex to the biomolecule-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
Q4: I'm observing unexpected side products or high background. What could be the cause?
-
Alkyne Homocoupling (Glaser Coupling): This side reaction can occur due to the oxidative coupling of the alkyne, leading to the formation of a diyne byproduct. To minimize this, increase the concentration of the reducing agent and ensure your reaction is deoxygenated.[2]
-
Non-specific Binding: Cyanine dyes can sometimes bind non-specifically to proteins or other cellular components. Ensure adequate washing steps after the labeling reaction.
-
Precipitation: High concentrations of the dye or labeled protein can lead to aggregation and precipitation.
Data Presentation
Optimizing the concentrations of the key components in the CuAAC reaction is critical for achieving high labeling efficiency. The following table provides a starting point for reagent concentrations in a typical protein labeling experiment.
| Reagent | Recommended Starting Concentration | Key Considerations |
| Azide-Modified Protein | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| This compound | 2-10 fold molar excess over the protein | Titrate to find the optimal signal-to-noise ratio.[1] |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | Higher concentrations can sometimes improve yield but may also increase side reactions.[3] |
| Stabilizing Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄ | Protects the catalyst and the biomolecule.[3] |
| Sodium Ascorbate | 1-5 mM | Use a freshly prepared solution. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general framework for labeling an azide-modified protein. Optimization of concentrations and incubation times may be necessary for your specific application.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate (B84403) buffer)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and this compound in the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions.
-
Add Catalyst: Add the catalyst premix to the protein-dye mixture and mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing. Protect the reaction from light.
-
Purification: Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.
Mandatory Visualization
Troubleshooting Workflow for Poor Labeling Efficiency
A troubleshooting workflow for identifying and resolving common causes of poor labeling efficiency.
Experimental Workflow for Protein Labeling and Imaging
A general experimental workflow for labeling an azide-modified protein with this compound and subsequent imaging.
References
Technical Support Center: Optimizing Trisulfo-Cy3-Alkyne for Live-Cell Imaging
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its concentration for live-cell imaging applications and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent dye containing an alkyne group.[1][2][3] It is used for labeling azide-modified biomolecules in a process called Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "Click Chemistry".[3][4] Its bright and photostable orange-red fluorescence makes it well-suited for a variety of imaging applications, including microscopy.[1][5] The trisulfonate groups enhance its water solubility, which is advantageous for biological imaging in aqueous environments.[5]
Q2: What is the optimal concentration of this compound for live-cell imaging?
The optimal concentration can vary depending on the cell type, the abundance of the target molecule, and the specific experimental conditions.[6] A typical starting range for live-cell imaging is between 0.1 µM to 5 µM.[5] It is highly recommended to perform a concentration titration to determine the ideal concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.[6][7]
Q3: What are the excitation and emission maxima for this compound?
This compound has an excitation maximum of approximately 550 nm and an emission maximum of around 570 nm.[1][8]
Q4: How should I prepare and store a stock solution of this compound?
It is recommended to dissolve this compound in an anhydrous solvent like DMSO or DMF to create a stock solution, typically at a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[9]
Troubleshooting Guide
This guide addresses common problems that may arise during live-cell imaging experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Staining | Concentration of this compound is too high. | Perform a titration to find the optimal, lower concentration.[7] |
| Inefficient removal of unbound dye. | Increase the number and duration of washing steps after incubation with the dye.[7] | |
| Presence of primary amines (e.g., Tris buffer) that compete with the labeling reaction. | Use a buffer that does not contain primary amines, such as PBS or HEPES. | |
| Low or No Signal | This compound concentration is too low. | Increase the dye concentration or the incubation time. |
| Inefficient click reaction. | Optimize the concentrations of the copper catalyst (CuSO₄) and the reducing agent (e.g., sodium ascorbate). Ensure the catalyst solution is freshly prepared.[10][11] | |
| Low abundance of the target molecule. | Ensure that the metabolic labeling step with the azide-modified precursor was successful and sufficient. | |
| Inactive dye due to hydrolysis. | Use a fresh stock of the dye. Ensure proper storage conditions (desiccated, protected from light). | |
| Cell Death/Phototoxicity | High concentration of the dye or other reaction components. | Reduce the concentration of this compound and the copper catalyst.[12] |
| Excessive exposure to excitation light. | Minimize the light exposure time and intensity. Use a more sensitive detector or a brighter objective.[13][14][15] | |
| Toxicity of the copper catalyst. | Use a copper-chelating ligand like THPTA to protect cells.[10][11] Consider using copper-free click chemistry reagents if cytotoxicity remains an issue.[16] |
Quantitative Data Summary
The following table provides recommended starting concentrations for the key components of the click reaction for live-cell imaging. It is crucial to optimize these concentrations for each specific experimental setup.
| Component | Recommended Starting Concentration | Reference |
| This compound | 0.1 - 5 µM | [5] |
| Copper (II) Sulfate (CuSO₄) | 50 µM | [10][11] |
| Copper Ligand (e.g., THPTA) | 250 µM (5:1 ratio with CuSO₄) | [10][11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM | [10] |
| Aminoguanidine (optional, to reduce ROS) | 1 mM | [10] |
Experimental Protocols
Protocol 1: Titration to Determine Optimal this compound Concentration
This protocol outlines the steps to identify the optimal staining concentration for your specific cell type and experimental conditions.
-
Cell Preparation: Seed your cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and grow them to the desired confluency.
-
Metabolic Labeling: Incubate the cells with the appropriate azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or nucleoside) for a sufficient duration to allow for incorporation into the target biomolecules.
-
Preparation of Staining Solutions: Prepare a series of dilutions of this compound in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM). A good starting range for the titration is 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, and 5 µM.
-
Click Reaction Cocktail Preparation: For each concentration of this compound, prepare a fresh click reaction cocktail immediately before use. In a microcentrifuge tube, mix the this compound, copper (II) sulfate, a copper ligand (like THPTA), and a reducing agent (like sodium ascorbate) in the appropriate buffer.
-
Staining: Remove the metabolic labeling medium from the cells and wash them once with pre-warmed PBS. Add the prepared click reaction cocktail to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with live-cell imaging medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.
-
Analysis: Evaluate the signal intensity and background fluorescence for each concentration. The optimal concentration will be the one that provides a strong specific signal with minimal background and no signs of cellular stress or toxicity.
Protocol 2: Live-Cell Imaging with Optimized this compound Concentration
Once the optimal concentration is determined, you can proceed with your live-cell imaging experiment.
-
Cell Preparation and Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail using the predetermined optimal concentration of this compound.
-
Staining and Incubation: Follow steps 5 and 6 from Protocol 1.
-
Washing: Follow step 7 from Protocol 1.
-
Live-Cell Imaging: Mount the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂. Acquire images over time to observe the dynamic processes of interest. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[13][14]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for live-cell imaging.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 16. interchim.fr [interchim.fr]
Technical Support Center: Preventing Photobleaching of Trisulfo-Cy3-Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Trisulfo-Cy3-Alkyne during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can significantly compromise image quality, reduce signal-to-noise ratios, and lead to inaccurate quantitative data in microscopy experiments. While Trisulfo-Cy3 is a bright and relatively photostable dye, prolonged or high-intensity illumination will inevitably lead to photobleaching.[1] The underlying mechanisms involve the formation of reactive oxygen species (ROS) that chemically damage the fluorophore's structure.
Q2: How does the "Trisulfo" modification in this compound affect its photostability?
A2: The "Trisulfo" designation indicates the presence of three sulfonate groups on the cyanine (B1664457) dye structure. These modifications significantly increase the water solubility of the dye. Generally, increased water solubility can contribute to improved photostability of cyanine dyes.[2] This is because aggregation of the dye molecules, which can accelerate photobleaching, is reduced in aqueous environments. Therefore, this compound is expected to exhibit enhanced photostability compared to its non-sulfonated Cy3 counterpart.
Q3: What are antifade reagents and how do they work to prevent photobleaching?
A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to protect fluorophores from photobleaching. They work through several mechanisms:
-
Reactive Oxygen Species (ROS) Scavenging: Many antifade agents are potent antioxidants that neutralize harmful ROS generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.
-
Triplet State Quenching: Some antifade reagents can quench the excited triplet state of the fluorophore, a long-lived state from which photochemical damage often originates. By returning the fluorophore to its ground state more quickly, these agents reduce the likelihood of destructive chemical reactions.
Commonly used antifade reagents include commercial formulations like ProLong™ Gold and VECTASHIELD®, as well as individual components like 1,4-diazabicyclo[2.2.2]octane (DABCO) and n-propyl gallate (NPG).
Q4: Can I use any antifade reagent with this compound?
A4: While many antifade reagents are effective for cyanine dyes, some are not recommended. For instance, p-Phenylenediamine (PPD), a component in some older antifade formulations, has been reported to react with and degrade cyanine dyes.[3][4][5] Therefore, it is crucial to use antifade reagents that are specifically validated for use with cyanine dyes. Commercial products like ProLong™ Gold are generally considered safe and effective for Cy3.[3][6][7]
Troubleshooting Guide
Problem: My this compound signal is fading rapidly during image acquisition.
| Potential Cause | Troubleshooting Steps |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the excitation light without changing its spectral properties. |
| Long Exposure Times | Minimize the exposure time for each image. For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows. |
| Suboptimal Imaging Buffer/Mounting Medium | For fixed samples, use a high-quality commercial antifade mounting medium such as ProLong™ Gold or VECTASHIELD®. For live-cell imaging, supplement the imaging medium with an oxygen scavenger system and/or a triplet state quencher like Trolox. |
| Presence of Reactive Oxygen Species (ROS) | Ensure all buffers and solutions are freshly prepared and of high quality. For live-cell imaging, consider using an oxygen scavenging system. |
| Incorrect Filter Sets | Use appropriate and high-quality filter sets that match the excitation and emission spectra of Trisulfo-Cy3 to maximize signal collection and minimize bleed-through and phototoxicity. |
Quantitative Data on Antifade Reagent Performance
While direct quantitative data for the photobleaching rates of this compound with various antifade reagents is limited in the literature, the following table summarizes the general performance of common antifade reagents with Cy3 and other cyanine dyes. The effectiveness can vary depending on the specific experimental conditions.
| Antifade Reagent/Mounting Medium | Active Component(s) | Reported Performance with Cyanine Dyes | Key Considerations |
| ProLong™ Gold | Proprietary | Generally high photostability for Cy3.[3][6][7] | Curing medium; may slightly reduce initial brightness but offers excellent long-term protection. |
| VECTASHIELD® | Proprietary (some formulations may contain PPD) | Mixed reports; some formulations may quench Cy dye fluorescence.[3][4] Newer formulations claim improved compatibility. | Non-curing and curing formulations are available. Test on a non-critical sample first. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DABCO | Moderate photobleaching protection. | Can be added to homemade mounting media. |
| n-Propyl Gallate (NPG) | NPG | Good photobleaching protection. | Can be added to homemade mounting media. |
Note: The performance of antifade reagents can be dye- and system-specific. It is always recommended to empirically test a few different options to determine the best one for your particular experimental setup.
Experimental Protocols
Protocol 1: Mounting Fixed Cells Labeled with this compound using a Commercial Antifade Mountant (e.g., ProLong™ Gold)
Materials:
-
Fixed and permeabilized cells on coverslips labeled with this compound via a click chemistry reaction.
-
Phosphate-buffered saline (PBS)
-
ProLong™ Gold Antifade Mountant
-
Microscope slides
-
Nail polish or sealant
Procedure:
-
After the final wash step of your staining protocol, briefly rinse the coverslips in distilled water to remove any residual salts.
-
Carefully remove excess water from the coverslip by gently touching the edge to a kimwipe. Do not allow the cell monolayer to dry out completely.
-
Place a small drop of ProLong™ Gold Antifade Mountant onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Allow the mounting medium to cure at room temperature in the dark for 24-48 hours, according to the manufacturer's instructions.[7][8] Curing is essential for optimal refractive index matching and antifade performance.
-
(Optional) For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slides flat and protected from light at 4°C.
Protocol 2: Live-Cell Imaging of this compound with an Oxygen Scavenging System
Materials:
-
Live cells labeled with this compound.
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Glucose Oxidase/Catalase (GLOX) oxygen scavenging system components:
-
Glucose
-
Glucose oxidase
-
Catalase
-
-
(Optional) Trolox (a water-soluble vitamin E analog)
Procedure:
-
Prepare a stock solution of the GLOX system according to established protocols. A typical final concentration in the imaging medium is ~0.5 mg/mL glucose oxidase, ~0.04 mg/mL catalase, and ~10 mM glucose.
-
(Optional) Prepare a stock solution of Trolox. A typical final concentration is 1-2 mM.
-
On the day of imaging, supplement your imaging medium with the GLOX system and, if desired, Trolox.
-
Replace the culture medium of your labeled cells with the supplemented imaging medium immediately before placing the dish on the microscope stage.
-
Proceed with image acquisition, keeping the illumination intensity and exposure times to a minimum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Trisulfo-Cy3 photobleaching and the action of antifade reagents.
Caption: Experimental workflow for microscopy with this compound.
Caption: Troubleshooting flowchart for this compound photobleaching.
References
Common mistakes to avoid when using Trisulfo-Cy3-Alkyne.
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this water-soluble, bright, and photostable fluorescent dye for click chemistry applications. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Click Reaction: Incorrect stoichiometry of reactants. | Optimize the molar ratio of this compound to your azide-containing molecule. A common starting point is a 1.5 to 10-fold molar excess of the alkyne dye. |
| Degraded Reagents: this compound is sensitive to light and moisture. The reducing agent (e.g., sodium ascorbate) may have oxidized. | Use fresh, high-quality reagents. Prepare stock solutions of the dye and reducing agent immediately before use. Store the this compound solid desiccated and protected from light at -20°C.[1][2][3] | |
| Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in click chemistry. | Prepare the Cu(I) catalyst solution fresh. Use a ligand such as THPTA or TBTA to stabilize the Cu(I) oxidation state.[4] A pre-incubation of CuSO4 with the ligand for a few minutes is recommended.[4] | |
| Suboptimal pH: The click reaction efficiency can be pH-dependent. | Ensure the reaction buffer is within a pH range of 7 to 8 for optimal catalyst activity. | |
| High Background or Non-specific Staining | Non-specific Binding of the Dye: The alkyne group on the dye may exhibit some non-specific interaction with proteins or other biomolecules, particularly in the presence of the copper catalyst.[5] | Include appropriate controls, such as a sample without the azide-modified molecule, to assess the level of non-specific binding. Increase the number of washing steps after the labeling reaction. Consider using a blocking agent like BSA, but be mindful that it should not contain azides. |
| Precipitation of the Dye: Although this compound is water-soluble, high concentrations in certain buffers might lead to aggregation. | Ensure the dye is fully dissolved in an appropriate solvent like water, DMSO, or DMF before adding it to the reaction mixture.[1][2][6] Avoid using excessively high concentrations of the dye. | |
| Precipitation in the Reaction Mixture | Reagent Incompatibility: High concentrations of certain reagents in the reaction buffer can lead to precipitation. | Ensure all components are soluble in the final reaction volume and buffer. Perform a small-scale trial to check for compatibility before your main experiment. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions for each experiment or use aliquots of previously prepared and properly stored solutions to minimize freeze-thaw cycles.[7] |
| Oxygen in the Reaction: Oxygen can contribute to the oxidation of the Cu(I) catalyst. | For sensitive applications, degassing the reaction buffer by bubbling with an inert gas like argon or nitrogen can improve reaction efficiency.[8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly water-soluble fluorescent dye that contains an alkyne functional group.[1][9] It is primarily used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the bright and photostable Cy3 fluorophore to molecules containing an azide (B81097) group.[9][10] This is a common method for labeling biomolecules such as proteins, nucleic acids, and glycans for visualization and detection.
Q2: What are the excitation and emission maxima of this compound?
A2: The approximate excitation maximum is 550 nm and the emission maximum is 570 nm.[1]
Q3: How should I store this compound?
A3: this compound solid should be stored at -20°C, desiccated, and protected from light.[1][2][3] Stock solutions can be stored at -20°C or -80°C for short to medium-term storage, but it is always recommended to prepare fresh solutions for the best results.[7] Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water, as well as organic solvents like DMSO and DMF.[1][2][6]
Q5: Why is a copper catalyst necessary for the reaction?
A5: The copper(I) catalyst is essential for the 1,3-dipolar cycloaddition between the alkyne group of the dye and the azide group on your target molecule to proceed efficiently at room temperature and in aqueous conditions.[4]
Q6: Can I perform the click reaction without a copper catalyst?
A6: The reaction between a terminal alkyne (like in this compound) and an azide is extremely slow without a catalyst. For copper-free click chemistry, you would need to use a strain-promoted alkyne, such as a DBCO derivative.
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a starting point for labeling azide-modified proteins in a buffered solution. Optimization may be required for your specific protein and application.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water.
-
Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA) Stock Solution: Prepare a 200 mM stock solution in deionized water.[4]
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh for each experiment.[4]
-
Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Vortex the mixture gently.
-
To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate solution.[4]
-
Vortex the mixture again.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
3. Removal of Excess Dye:
-
After the incubation, the unreacted this compound can be removed by methods such as:
-
Gel filtration chromatography: Use a desalting column appropriate for the size of your protein.
-
Dialysis: Dialyze against a suitable buffer (e.g., PBS) with several buffer changes.
-
Spin filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for your protein.
-
4. Storage:
-
Store the labeled protein under conditions that are optimal for your specific protein, protected from light.
Visualizations
Caption: Experimental workflow for labeling azide-modified biomolecules.
Caption: A logical workflow for troubleshooting common labeling issues.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tenovapharma.com [tenovapharma.com]
Trisulfo-Cy3-Alkyne stability in different buffer conditions.
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions and to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a water-soluble cyanine (B1664457) dye containing an alkyne group.[1][2][3] This alkyne functional group allows for its covalent attachment to azide-bearing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3][4] It is known for being a bright and photostable fluorophore, making it suitable for a wide range of fluorescence-based applications, including detection on gels, fluorescence microscopy, and flow cytometry.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[5][6] When stored under these conditions, the dye is expected to be stable for an extended period. For instance, Cy3 and Cy5 dyes on antibody microarrays have shown stability for at least 30 days when stored at -20°C.[7][8]
Q3: How stable is this compound in aqueous solutions?
This compound is designed for use in aqueous buffers due to its water-soluble nature, which is imparted by the sulfo groups.[1][2][3][5] While specific quantitative data on its degradation kinetics in various buffers is limited, cyanine dyes are generally stable in aqueous solutions under appropriate conditions. The stability can be influenced by factors such as pH, temperature, and the presence of other chemical species.
Q4: What is the optimal pH range for using this compound?
The fluorescence of a similar Cy3 alkyne dye has been reported to be insensitive to pH in the range of 4 to 10, suggesting that this compound is likely to be stable and fluorescent across a broad physiological pH range.[9] The click chemistry reaction itself is also known to be pH-insensitive, working well in a pH range of 4-11.[10]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Possible Causes:
-
Degradation of the Dye: Improper storage or handling can lead to the degradation of this compound. Ensure the dye is stored at -20°C, protected from light, and desiccated.
-
Inefficient Click Chemistry Reaction: The copper-catalyzed click reaction requires specific conditions for optimal efficiency. Issues with the catalyst, reducing agent, or reaction buffer can lead to poor labeling.
-
Photobleaching: Excessive exposure to excitation light can cause irreversible photobleaching of the Cy3 dye.
-
Quenching: The presence of certain molecules in the buffer can quench the fluorescence of Cy3.
Solutions:
-
Verify Dye Integrity: Before use, you can check the absorbance and fluorescence of a diluted sample to ensure it has not degraded.
-
Optimize Click Reaction: Ensure all components for the click reaction are fresh and at the correct concentrations. Refer to established protocols for copper-catalyzed azide-alkyne cycloaddition.
-
Minimize Photobleaching: Reduce the exposure time and intensity of the excitation light during imaging. The use of antifade reagents in mounting media can also help. The inclusion of a reductive/oxidative system (ROXS) in the buffer, such as a combination of an oxidizing and a reducing agent, can enhance the photostability of cyanine dyes.[11]
-
Identify and Remove Quenchers: Review your buffer composition for potential quenching agents.
Issue 2: High Background Fluorescence
Possible Causes:
-
Non-specific Binding: The dye may non-specifically bind to cellular components or surfaces, leading to high background.
-
Excess Unreacted Dye: Insufficient washing steps after the labeling reaction can leave behind unreacted this compound.
-
Autofluorescence: Some biological samples naturally fluoresce, contributing to the background signal.
Solutions:
-
Blocking: Use appropriate blocking agents, such as BSA, to minimize non-specific binding.
-
Thorough Washing: Increase the number and duration of washing steps after the click chemistry reaction to remove all unbound dye.
-
Autofluorescence Correction: Include an unstained control sample to measure the level of autofluorescence and subtract it from your experimental samples during analysis.
Stability in Different Buffer Conditions
| Buffer Component | Concentration | Temperature | Expected Stability/Compatibility | Recommendations & Considerations |
| Phosphate-Buffered Saline (PBS) | 1X (e.g., 10 mM PO₄³⁻, 137 mM NaCl, 2.7 mM KCl) | 4°C to 37°C | Good | PBS is a common and generally compatible buffer for Cy3 dyes. A study on Cy3 and Cy5 on microarrays showed good stability in PBS with a ROXS system.[11] |
| Tris Buffer | 10-100 mM | 4°C to 37°C | Good | Tris buffers are widely used in biological experiments and are generally compatible with Cy3 dyes. Buffers containing free amines like Tris should be avoided when using amine-reactive dyes, but this is not a concern for the alkyne reactive group of this compound.[12] |
| HEPES Buffer | 10-50 mM | 4°C to 37°C | Good | HEPES is a zwitterionic buffer that is often used in cell culture and is expected to be compatible with this compound. |
| Dithiothreitol (DTT) | 1-10 mM | Room Temperature | Caution Advised | DTT is a reducing agent that has been shown to quench the fluorescence of some qPCR dyes.[13][14] While there is no direct evidence of DTT degrading Cy3, it is advisable to perform a control experiment to check for any quenching effects at your working concentration. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Room Temperature | Likely Good | One study has shown that the fluorescence of Cy3 is not quenched by TCEP.[1] However, the same study indicated that another cyanine dye, Cy2, may be degraded by TCEP.[1] Therefore, while TCEP appears to be a safer choice than DTT, a preliminary check is still recommended. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol allows for the qualitative and semi-quantitative assessment of the dye's stability over time in a buffer of interest.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Buffer of interest (e.g., PBS, Tris, HEPES)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for absorbance, fluorescence grade for emission)
Procedure:
-
Prepare a working solution: Dilute the this compound stock solution in the buffer of interest to a final concentration with an absorbance maximum (around 550 nm) between 0.05 and 0.1.
-
Initial Measurements (Time 0):
-
Measure the full absorbance spectrum (e.g., from 300 to 700 nm) of the working solution. Record the absorbance value at the maximum absorption wavelength (λmax, ~550 nm).
-
Measure the fluorescence emission spectrum (e.g., from 560 to 700 nm) with excitation at the λmax. Record the peak emission intensity.
-
-
Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, protected from light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the absorbance and fluorescence measurements from step 2.
-
Data Analysis:
-
Plot the absorbance at λmax and the peak fluorescence intensity as a function of time.
-
A significant decrease in absorbance may indicate degradation of the chromophore.
-
A decrease in fluorescence intensity could indicate degradation or quenching.
-
Calculate the percentage of remaining absorbance and fluorescence at each time point relative to Time 0.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical guide for troubleshooting low fluorescence signals.
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 3. agilent.com [agilent.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Effects of Dithiothreitol on Nonphotochemical Fluorescence Quenching in Intact Chloroplasts (Influence on Violaxanthin De-epoxidase and Ascorbate Peroxidase Activity) - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in labeling specific biomolecules with Trisulfo-Cy3-Alkyne.
Technical Support Center: Trisulfo-Cy3-Alkyne Labeling
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in labeling azide-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly water-soluble fluorescent dye containing a terminal alkyne group.[1][2] It is used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, to covalently attach the bright and photostable Cy3 fluorophore to biomolecules (like proteins, nucleic acids, or peptides) that have been modified to contain an azide (B81097) group.[3][4] The resulting fluorescently labeled biomolecule can be used in a wide range of applications, including microscopy, flow cytometry, and gel-based analysis.
Q2: What are the key components of the this compound labeling reaction?
A2: A successful labeling reaction requires several key components:
-
Azide-modified biomolecule: The protein, nucleic acid, or other molecule you intend to label.
-
This compound: The fluorescent probe.
-
Copper(I) catalyst: This is the active catalyst for the click reaction. It is typically generated in situ from a Copper(II) source (e.g., Copper(II) Sulfate, CuSO₄) and a reducing agent.[5]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most common choice. It reduces Cu(II) to the active Cu(I) state.[6] A freshly prepared solution is critical for success.[7]
-
Copper Ligand: A water-soluble ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential. The ligand stabilizes the Cu(I) catalyst, prevents its oxidation, accelerates the reaction, and protects the target biomolecule from damage caused by reactive oxygen species (ROS).[5][8]
-
Compatible Buffer: An amine-free buffer (e.g., PBS, HEPES) with a pH between 6.5 and 8.0 is recommended.[6]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal / Poor Labeling Yield
This is the most common issue encountered during the labeling process. The underlying cause can be related to the reagents, the catalyst system, or the reaction conditions.
Q: My final product shows very low or no fluorescence. What went wrong?
A: There are several potential causes for a low labeling yield. Follow this troubleshooting workflow to diagnose the issue.
Detailed Solutions:
-
Reagent Quality: Always use a freshly prepared solution of sodium ascorbate, as it is easily oxidized and rendered ineffective.[7] Ensure the this compound has been stored properly at -20°C, protected from light, and desiccated.[9][10]
-
Catalyst System: The ratio of ligand to copper is crucial; a 5:1 ratio is recommended to protect the biomolecule and stabilize the catalyst.[6][11] The final copper concentration should typically be between 50-100 µM.[6][7] Higher concentrations are not always better and can increase side reactions.[7]
-
Order of Addition: The order in which reagents are mixed is critical to prevent catalyst precipitation and side reactions. The recommended order is to first premix CuSO₄ and the THPTA ligand, add this to the biomolecule/dye mixture, and then initiate the reaction by adding the fresh sodium ascorbate.[7]
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will interfere with the reaction by strongly chelating the copper catalyst and must be avoided.[6]
-
Biomolecule Issues: If your biomolecule has a His-tag or multiple free cysteine residues, these can sequester the copper catalyst, making it unavailable for the reaction.[11] Consider increasing the catalyst concentration or using purification methods to remove interfering components. Steric hindrance around the azide tag may also prevent the dye from accessing the reaction site.[11]
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| This compound | 2-10 molar excess over biomolecule | Increase molar excess if yield is low. |
| Copper(II) Sulfate | 50 - 100 µM final concentration | Try optimizing within this range; avoid >500 µM. |
| Ligand (e.g., THPTA) | 5:1 molar ratio to Copper(II) Sulfate | Maintain this ratio to protect the biomolecule.[8] |
| Sodium Ascorbate | 5 mM final concentration | Always use a freshly prepared stock solution.[7] |
| pH | 7.0 - 8.0 | Check and adjust buffer pH; avoid acidic conditions. |
| Buffer | PBS, HEPES | Exchange out any amine-containing buffers (e.g., Tris).[6] |
Problem 2: Non-Specific Binding and High Background
Q: I'm seeing high background fluorescence or signal in my negative control (biomolecule without azide). What is the cause?
A: This can be due to non-specific interactions of the dye with your biomolecule or other components in the reaction mixture.
-
Copper-Dependent Non-Specific Labeling: Studies have shown that in the presence of a copper catalyst, terminal alkynes can exhibit some weak, non-specific labeling of proteins that do not contain an azide group.[12]
-
Hydrophobic Interactions: Although Trisulfo-Cy3 is designed to be water-soluble, non-specific binding can still occur, particularly with hydrophobic regions of proteins.[13]
-
Insufficient Purification: Unreacted, free this compound must be thoroughly removed after the reaction. Incomplete purification is a common cause of high background.[14]
Solutions:
-
Run a "No Copper" Control: Perform a mock reaction containing all components except for the copper sulfate. If you still see a high background, the issue is likely non-covalent binding of the dye. If the background disappears, it points to copper-mediated non-specific labeling.[12]
-
Improve Post-Reaction Cleanup: Use stringent purification methods like size exclusion chromatography (SEC), extensive dialysis, or repeated ultrafiltration to ensure all free dye is removed.[14]
-
Add a Scavenger (Optional): In some cases, adding a small molecule azide scavenger (like azidoethanol) after the main reaction is complete can help consume any remaining activated dye-alkyne complexes.
-
Include Blocking Agents: For applications like cell imaging, ensure that blocking steps (e.g., with BSA) are included in your protocol to minimize non-specific binding to surfaces or other proteins.[13]
Experimental Protocol: General Labeling of an Azide-Modified Protein
This protocol provides a starting point for labeling an azide-modified protein with this compound. Optimization may be required for specific biomolecules.
Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage Notes |
| Azide-Modified Protein | 1-5 mg/mL (e.g., 50 µM) | Amine-free buffer (e.g., PBS, pH 7.4) | Store as per protein requirements. |
| This compound | 10 mM | Water or DMSO | Aliquot and store at -20°C, protected from light.[2] |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Store at room temperature. |
| Ligand (THPTA) | 50 mM | Deionized Water | Store at -20°C or 4°C. |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh immediately before each use. [7] |
| Aminoguanidine HCl (Optional) | 100 mM | Deionized Water | Store at 4°C. (Helps prevent protein damage)[6] |
Labeling Reaction Workflow
The following diagram illustrates the recommended workflow for setting up the CuAAC reaction. The key is the pre-complexation of copper and ligand before addition to the main reaction tube, followed by initiation with the reducing agent.
Example Reaction Calculation (100 µL Final Volume)
This example targets a final protein concentration of 25 µM, a 4x molar excess of dye, 100 µM CuSO₄, 500 µM THPTA, and 5 mM Sodium Ascorbate.
-
In a 1.5 mL microcentrifuge tube (Tube A), combine:
-
50 µL of 50 µM Azide-Protein stock (yields 25 µM final)
-
1 µL of 10 mM this compound stock (yields 100 µM final)
-
37.5 µL of PBS buffer
-
-
In a separate tube (Tube B), prepare the catalyst pre-mix:
-
0.5 µL of 20 mM CuSO₄ stock
-
1 µL of 50 mM THPTA stock
-
Vortex briefly.
-
-
Combine and Initiate:
-
Add the 1.5 µL of catalyst pre-mix (Tube B) to Tube A. Mix gently.
-
Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to Tube A. The final volume is now 100 µL.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purify:
-
Purify the labeled protein conjugate from excess dye and reaction components using an appropriate method, such as a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
Technical Support Center: Purification of Trisulfo-Cy3-Alkyne Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying biomolecules labeled with Trisulfo-Cy3-Alkyne. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound labeled conjugates?
A1: The most common and effective methods for purifying this compound labeled conjugates are size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the scale of the purification, the properties of the conjugate, and the required final purity.
Q2: Why is it crucial to remove unconjugated this compound?
A2: It is critical to remove any free, unconjugated this compound from the reaction mixture to ensure accurate downstream quantification and applications.[1] The presence of free dye can lead to an overestimation of the degree of labeling (DOL), high background fluorescence, and potential artifacts in imaging or assay results.
Q3: What are the key properties of this compound that I should be aware of during purification?
A3: this compound is a water-soluble cyanine (B1664457) dye due to its three sulfonate groups.[2][3] This high water solubility generally prevents aggregation and simplifies handling in aqueous buffers. Key spectral properties are essential for quantification.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 550 nm | [2] |
| Emission Maximum (λem) | 570 nm | [2] |
| Molar Extinction Coefficient (ε) at 550 nm | 150,000 M⁻¹cm⁻¹ | [2][3] |
| Solubility | Water, DMSO, DMF | [2] |
Q4: How do I calculate the Degree of Labeling (DOL) after purification?
A4: The Degree of Labeling (DOL), which represents the average number of dye molecules per biomolecule, can be calculated using absorbance measurements of the purified conjugate.[4][5] You will need to measure the absorbance at 280 nm (for the protein) and at the dye's maximum absorbance (550 nm for Trisulfo-Cy3).
The formula for calculating DOL is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max is the absorbance of the conjugate at 550 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Trisulfo-Cy3 at 550 nm (150,000 M⁻¹cm⁻¹).
-
CF is the correction factor to account for the dye's absorbance at 280 nm (typically around 0.08 for Cy3 dyes).[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound labeled conjugate.
Issue 1: Low recovery of the labeled conjugate after purification.
| Potential Cause | Recommended Solution |
| Adsorption to Chromatography Resin or Membrane: The conjugate may non-specifically bind to the purification matrix. | - For SEC: Pre-treat the column by running it with a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. Ensure the buffer has an appropriate ionic strength (e.g., PBS at pH 7.4).- For Dialysis/TFF: Choose a membrane material with low protein binding properties. |
| Precipitation of the Conjugate: Changes in buffer composition or concentration during purification can cause the conjugate to precipitate. | - Ensure the conjugate is maintained in a buffer that promotes its solubility throughout the purification process.- Avoid drastic changes in pH or ionic strength. |
| Overly Aggressive Elution Conditions (RP-HPLC): Harsh organic solvent gradients can lead to irreversible denaturation and precipitation of protein conjugates. | - Optimize the gradient to be as gentle as possible while still achieving separation.- Consider using a different stationary phase or a lower column temperature. |
Issue 2: Presence of free dye in the final purified product.
| Potential Cause | Recommended Solution |
| Inadequate Separation by SEC: The column length or resin type may not be sufficient to resolve the conjugate from the smaller free dye. | - Use a longer SEC column for better resolution.- Select a resin with a smaller pore size that will better retard the small dye molecules (e.g., Sephadex G-25).[6] |
| Dialysis Membrane Pore Size Too Large: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing the conjugate to leak out. | - Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate but large enough to allow the free dye to pass through (e.g., 10-20 kDa MWCO for antibody conjugates). |
| Incomplete Diafiltration (TFF): An insufficient number of diavolumes may have been used to wash out the free dye. | - Perform additional diafiltration volumes (typically 5-7 volumes are needed for >99% removal of small molecules).[7] |
Issue 3: The labeled conjugate appears to be aggregated.
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. | - Optimize the labeling reaction to achieve a lower DOL.- Analyze the purified conjugate by analytical SEC to quantify the percentage of aggregates. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the storage buffer may promote aggregation. | - Perform a buffer screen to identify conditions that maximize the stability of the conjugate.- Consider adding stabilizing excipients such as arginine or polysorbate. |
Experimental Workflows and Protocols
Overall Experimental Workflow
The general process for labeling and purifying a this compound conjugate involves an initial click chemistry reaction followed by a purification step to remove excess reagents.
Detailed Protocol: Purification by Size-Exclusion Chromatography (SEC)
This is the most common method for removing unconjugated dye from labeled proteins and antibodies.
Materials:
-
SEC column (e.g., pre-packed spin column or gravity-flow column with G-25 resin).
-
Elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fraction collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column by passing 3-5 column volumes of the desired elution buffer through it. This ensures the resin is fully saturated with the buffer that the final conjugate will be in.
-
Sample Loading: Carefully apply the entire volume of the labeling reaction mixture to the top of the equilibrated column. Avoid disturbing the resin bed.
-
Elution: Begin the elution by adding more elution buffer to the top of the column. The labeled conjugate, being larger, will travel through the column faster than the smaller, unconjugated dye molecules.[8]
-
Fraction Collection: As the elution proceeds, two distinct colored bands should become visible. The first, faster-moving band is the labeled conjugate. The second, slower-moving band is the free this compound.[1] Collect the fractions corresponding to the first colored band.
-
Analysis: Combine the collected fractions containing the purified conjugate. Measure the absorbance at 280 nm and 550 nm to determine the protein concentration and the Degree of Labeling (DOL). Further analysis by SDS-PAGE can confirm the purity and integrity of the conjugate.
Alternative Purification Methods Overview
| Method | Principle | Best For | Considerations |
| Dialysis | Diffusion-based separation of molecules across a semi-permeable membrane based on size. | Buffer exchange and removal of small molecule impurities from larger sample volumes.[9] | Time-consuming (can take several hours to overnight with multiple buffer changes). Risk of sample dilution. |
| Tangential Flow Filtration (TFF) | Pressure-driven separation where the sample flows tangentially across a membrane, separating molecules by size. | Rapid concentration and diafiltration (buffer exchange) of small to large sample volumes (10 mL to thousands of liters).[10] | Requires a specific TFF setup with a pump. Potential for shear stress on sensitive proteins.[11] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on the differential hydrophobic interactions of the analyte with a nonpolar stationary phase. | High-resolution purification of peptides and small proteins, or for analytical assessment of purity.[9][12] | Can cause denaturation of some proteins due to the use of organic solvents. Requires specialized HPLC equipment. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 11. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 12. hplc.eu [hplc.eu]
Effect of reducing agents on Trisulfo-Cy3-Alkyne fluorescence.
This technical support center is designed for researchers, scientists, and drug development professionals using Trisulfo-Cy3-Alkyne in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the fluorescence of this dye, particularly in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble cyanine (B1664457) dye equipped with an alkyne functional group.[1][2] This alkyne group allows the dye to be conjugated to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] Its bright and stable fluorescence makes it suitable for a wide range of applications, including fluorescence microscopy, gel imaging, and flow cytometry.[1][2][4]
Q2: Are reducing agents compatible with this compound?
The compatibility of this compound with reducing agents depends on the specific agent and its concentration. While some reducing agents are necessary for certain reactions like CuAAC click chemistry, others can have a detrimental effect on the fluorescence of cyanine dyes.
Q3: Can I use TCEP (Tris(2-carboxyethyl)phosphine) with this compound?
Caution is advised when using TCEP with cyanine dyes. While some studies report that TCEP does not significantly quench Cy3 fluorescence, it is a known potent quencher of other cyanine dyes like Cy5.[5][6] TCEP can form a non-fluorescent covalent adduct with the polymethine bridge of some cyanine dyes.[5][6] It is recommended to perform a small-scale test to evaluate the effect of TCEP on your specific experimental setup.
Q4: Is DTT (Dithiothreitol) compatible with this compound?
Similar to TCEP, DTT is a reducing agent that can potentially affect the fluorescence of cyanine dyes. While less reactive than TCEP in some aspects, it is still advisable to use the lowest effective concentration and to perform control experiments to assess its impact on this compound fluorescence. DTT is also known to be less stable than TCEP in basic solutions.[7]
Q5: I am using sodium ascorbate (B8700270) for a click chemistry reaction. Will it affect my this compound fluorescence?
Sodium ascorbate is a common reducing agent used in CuAAC reactions to maintain copper in its active Cu(I) state.[8] While essential for the reaction, high concentrations of sodium ascorbate can potentially lead to side reactions or affect the fluorescence of the dye.[9] It is crucial to optimize the concentration of sodium ascorbate to ensure efficient click chemistry without significantly compromising the fluorescence signal.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and reducing agents.
Problem: Weak or no fluorescence signal after a click chemistry reaction.
| Potential Cause | Troubleshooting Steps |
| Inefficient Click Reaction | - Ensure all components of the click reaction (copper sulfate, sodium ascorbate, ligand) are fresh and at the correct concentrations. - Optimize the reaction time and temperature. - Verify the presence of azide groups on your target molecule. |
| Quenching by Reducing Agent | - Sodium Ascorbate: Use the lowest concentration of sodium ascorbate that still efficiently catalyzes the reaction. Titrate the concentration to find the optimal balance between reaction efficiency and fluorescence.[9] - Other Reducing Agents (TCEP, DTT): If your protocol involves other reducing agents, consider if they are necessary. If so, perform control experiments to determine their effect on the dye's fluorescence and use the minimum required concentration. |
| Protein/Molecule Environment | The local environment around the conjugated dye can influence its fluorescence.[10] For proteins, the dye's proximity to certain amino acid residues can lead to quenching.[11] Consider altering the linker length or the conjugation site if possible. |
| Photobleaching | Cyanine dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure.[12] Minimize the exposure of your sample to excitation light and use anti-fade mounting media if applicable.[12] |
| Incorrect Imaging Settings | Ensure that the excitation and emission wavelengths on your imaging system are correctly set for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[4] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
This compound: 10 mM in nuclease-free water or DMSO.
-
Azide-containing molecule: 10 mM in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): 50 mM in nuclease-free water.
-
Sodium Ascorbate: 500 mM in nuclease-free water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand: 50 mM in nuclease-free water.
-
-
Reaction Setup (for a 100 µL reaction):
-
To a microcentrifuge tube, add your azide-containing molecule to a final concentration of 10-100 µM.
-
Add this compound to a final concentration of 20-200 µM (typically a 2-fold excess over the azide).
-
Add THPTA to a final concentration of 1 mM.
-
Add Copper(II) Sulfate to a final concentration of 0.5 mM.
-
Vortex briefly.
-
Add Sodium Ascorbate to a final concentration of 5 mM.
-
Vortex briefly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled molecule using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation, to remove unreacted dye and reaction components.
-
Protocol 2: Testing the Effect of a Reducing Agent on this compound Fluorescence
-
Prepare a solution of this compound at a concentration suitable for your fluorometer or imaging system (e.g., 1 µM in PBS).
-
Measure the initial fluorescence intensity of the dye solution.
-
Add the reducing agent (e.g., TCEP, DTT, or sodium ascorbate) to the desired final concentration.
-
Incubate for a relevant period (e.g., 1 hour at room temperature).
-
Measure the fluorescence intensity again.
-
Compare the fluorescence before and after the addition of the reducing agent to determine its effect.
Visualizations
Caption: Workflow for labeling a molecule with this compound via CuAAC.
Caption: Proposed mechanism of TCEP-induced fluorescence quenching of some cyanine dyes.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Trisulfo-Cy3-Alkyne and Other Cy3 Derivatives for Click Chemistry
For researchers, scientists, and drug development professionals embarking on bioconjugation and cellular imaging, the selection of the appropriate fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of Trisulfo-Cy3-Alkyne with other commercially available Cy3-alkyne derivatives for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
The Cy3 dye, a bright and photostable fluorophore in the orange-red region of the spectrum, is a popular choice for labeling biomolecules.[1] For click chemistry applications, Cy3 is functionalized with a terminal alkyne group, allowing for its covalent attachment to azide-modified targets. The degree of sulfonation of the Cy3 core significantly impacts the dye's properties, influencing its performance in various experimental settings. This guide will delve into a comparative analysis of non-sulfonated, di-sulfonated (Sulfo-Cy3), and tri-sulfonated (Trisulfo-Cy3) alkyne derivatives of Cy3.
Performance Characteristics: A Quantitative Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties, solubility, and reactivity. The following tables summarize the key quantitative data for this compound and other Cy3-alkyne derivatives.
Table 1: Photophysical Properties of Cy3-Alkyne Derivatives
| Property | Non-Sulfonated Cy3-Alkyne | Sulfo-Cy3-Alkyne (Di-sulfo) | This compound |
| Excitation Maximum (λex) | ~555 nm | ~548 nm[2] | ~550 nm[3] |
| Emission Maximum (λem) | ~570 nm | ~563 nm[2] | ~570 nm[3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~162,000 cm⁻¹M⁻¹[2] | ~150,000 cm⁻¹M⁻¹[3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.31[5] | ~0.1[2] | Not explicitly reported, but described as a "bright" dye[3][6][7] |
| Calculated Brightness (ε x Φ) | ~46,500 | ~16,200 | - |
Table 2: Physicochemical Properties and Performance Attributes
| Property | Non-Sulfonated Cy3-Alkyne | Sulfo-Cy3-Alkyne (Di-sulfo) | This compound |
| Water Solubility | Low, requires organic co-solvents (DMSO, DMF)[5] | High, soluble in water[2] | High, soluble in water[3][6] |
| Photostability | Moderate | Good, sulfonation enhances photostability[8] | High, described as a "photostable dye"[3][6][7] |
| Tendency for Aggregation | Higher in aqueous solutions | Lower due to electrostatic repulsion of sulfo groups | Lowest, ideal for high-density labeling |
| Click Chemistry Reactivity | High | High | High |
Key Performance Insights
Brightness: While the non-sulfonated Cy3-alkyne exhibits a higher quantum yield in some reported measurements, its practical brightness in aqueous buffers can be compromised by aggregation-induced quenching. Sulfonated derivatives, particularly this compound, are designed to minimize this effect, ensuring a more reliable and bright signal in biological applications. The high extinction coefficient of all derivatives ensures efficient light absorption.[2][3][4][5]
Solubility and Ease of Use: The most significant advantage of this compound is its excellent water solubility.[3][6] This eliminates the need for organic co-solvents, which can be detrimental to the structure and function of sensitive biomolecules like proteins. This property simplifies experimental workflows and reduces the risk of artifacts.
Photostability: Increased sulfonation is generally correlated with enhanced photostability.[8][9] While direct comparative studies are limited, this compound is consistently marketed as a photostable dye, making it well-suited for demanding imaging applications that require prolonged or repeated light exposure, such as time-lapse microscopy.[3][6][7]
Click Chemistry Reaction: The terminal alkyne group on all Cy3 derivatives readily participates in the copper-catalyzed click reaction with azides.[10][11] This reaction is highly efficient and specific, proceeding under mild, biocompatible conditions.[1][12] The presence of sulfo groups is not expected to negatively impact the kinetics of the click reaction.
Experimental Protocols
To aid researchers in the practical application of these dyes, detailed methodologies for key experiments are provided below.
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol describes a general procedure for the covalent labeling of a protein containing an azide (B81097) group with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 300 mM in water)
-
Desalting column
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) with this compound (typically a 5-10 fold molar excess over the protein).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution.
-
Initiate the Click Reaction: Add the catalyst premix to the protein-dye mixture. Immediately before incubation, add the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Trisulfo-Cy3).
Protocol 2: Cellular Imaging of Azide-Labeled Biomolecules
This protocol outlines a general workflow for imaging biomolecules that have been metabolically labeled with an azide-containing precursor in cultured cells.
Materials:
-
Cells cultured on a suitable imaging dish or slide
-
Azide-containing metabolic precursor (e.g., an azide-modified sugar or amino acid)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing this compound, CuSO₄, a copper-chelating ligand, and a reducing agent in a suitable buffer)
-
Wash buffer (e.g., PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Incubate the cells with the azide-containing precursor in their culture medium for a duration appropriate for the specific biomolecule of interest.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. If labeling intracellular targets, permeabilize the cells with the permeabilization buffer.
-
Click Reaction: Prepare the click chemistry reaction cocktail and add it to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells several times with the wash buffer to remove unbound dye.
-
Counterstaining and Mounting: If desired, incubate the cells with a nuclear counterstain. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the counterstain.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Conclusion
The choice between this compound and other Cy3 derivatives for click chemistry depends on the specific requirements of the experiment. For applications in aqueous environments and those demanding high photostability and minimal dye aggregation, This compound emerges as a superior choice . Its high water solubility simplifies bioconjugation protocols and is gentler on sensitive biological samples. While non-sulfonated Cy3-alkyne may offer a higher quantum yield in certain conditions, its poor aqueous solubility and tendency to aggregate can limit its performance in many biological applications. Researchers should carefully consider the trade-offs between brightness, photostability, and ease of use when selecting the optimal Cy3-alkyne derivative for their click chemistry labeling experiments.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tenovapharma.com [tenovapharma.com]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Alexa Fluor Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to cellular imaging. The choice of fluorescent dye can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison between Trisulfo-Cy3-Alkyne, a popular choice for bioorthogonal labeling, and the widely used Alexa Fluor family of dyes, with a focus on their application in protein labeling.
Executive Summary
This compound and Alexa Fluor dyes are both high-performance fluorescent labels, but they differ fundamentally in their conjugation chemistry, which in turn influences their application and performance characteristics. This compound utilizes "click chemistry," a bioorthogonal reaction, for specific and controlled labeling. In contrast, Alexa Fluor dyes are most commonly available as NHS esters, which react with primary amines on proteins, offering a more traditional and straightforward labeling approach.
Generally, Alexa Fluor dyes, such as Alexa Fluor 555 which is spectrally similar to Cy3, are reported to have superior photostability and brightness in many applications.[1][2][3] However, the site-specific labeling achievable with this compound via click chemistry can provide more homogenous conjugates and potentially preserve protein function better than the random labeling of lysine (B10760008) residues by NHS esters.
Performance Comparison: Trisulfo-Cy3 vs. Alexa Fluor 555
Here, we compare the key photophysical properties of Trisulfo-Cy3 and its spectral counterpart, Alexa Fluor 555.
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~550[4] | ~555[5] |
| Emission Maximum (nm) | ~570[4][6] | ~565[5] |
| Extinction Coefficient (cm⁻¹M⁻¹) | 150,000[4][7] | 150,000[5] |
| Quantum Yield | ~0.31 (for Cy3 alkyne)[8] | Not explicitly stated, but generally high for Alexa Fluor dyes. |
| Labeling Chemistry | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | N-hydroxysuccinimidyl (NHS) ester reaction with primary amines. |
| Photostability | Generally lower than Alexa Fluor dyes.[1][2] | Generally higher than Cy3 dyes.[1][2][9][10] |
| Water Solubility | High (due to trisulfonation)[4][7] | High (sulfonated dyes)[3] |
Experimental Workflows and Methodologies
The choice between this compound and an Alexa Fluor NHS ester dictates the experimental approach for protein labeling.
This compound Labeling via Click Chemistry
Click chemistry is a two-step labeling strategy that offers high specificity.[11] First, a bioorthogonal reactive group (an azide) is introduced into the target protein. This can be achieved through genetic incorporation of unnatural amino acids or by enzymatic or chemical modification.[11][12] The azide-modified protein is then reacted with the alkyne-containing Trisulfo-Cy3 dye.[13][14]
Detailed Protocol for Click Chemistry Labeling:
-
Preparation of Azide-Modified Protein: Prepare the protein with an azide group at the desired location using established protocols for unnatural amino acid incorporation or chemical/enzymatic modification. Ensure the protein is in an azide-free buffer.
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a stock solution of this compound in water or DMSO.[15]
-
Prepare a fresh stock solution of a copper (I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or use a copper-free click chemistry reagent.[13]
-
-
Labeling Reaction:
-
Purification:
-
Remove unreacted dye and other reagents using size-exclusion chromatography (e.g., a G-25 desalting column) or dialysis.[15]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~550 nm).
-
Alexa Fluor NHS Ester Labeling
This is a more direct labeling method that targets primary amines (the N-terminus and lysine residues) on the protein surface.[16][17][18]
Detailed Protocol for Alexa Fluor NHS Ester Labeling:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.[19]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[16][18][20][21] For some proteins, overnight incubation at 4°C may yield better results.[21][22]
-
-
Purification:
-
Characterization:
Conclusion and Recommendations
The choice between this compound and Alexa Fluor dyes depends heavily on the specific experimental needs.
-
For applications requiring site-specific labeling and homogenous conjugates, this compound is the superior choice. This is particularly important when the random labeling of lysines by NHS esters could compromise protein function. The click chemistry workflow, while more involved, provides a high degree of control over the labeling process.
-
For experiments demanding the highest photostability and brightness, Alexa Fluor dyes are generally recommended. [1][2][3][9][10] The straightforward NHS ester labeling protocol is also an advantage for routine applications where site-specificity is not a primary concern.
Researchers should carefully consider the trade-offs between the control offered by click chemistry with this compound and the superior photophysical properties and simpler workflow of Alexa Fluor NHS esters to select the optimal dye for their protein labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. cenmed.com [cenmed.com]
- 8. Cy3 alkyne | BroadPharm [broadpharm.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. interchim.fr [interchim.fr]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
- 17. fluidic.com [fluidic.com]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ulab360.com [ulab360.com]
Validating the Specificity of Trisulfo-Cy3-Alkyne Labeling: A Comparative Guide
In the realm of bioorthogonal chemistry, the specific and efficient labeling of target biomolecules is paramount. Trisulfo-Cy3-Alkyne has emerged as a valuable tool for fluorescently tagging azide-modified proteins, lipids, and nucleic acids through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1][2][3] Its high water solubility and bright, photostable fluorescence make it a popular choice for a wide range of applications.[1][2] This guide provides a framework for researchers to validate the labeling specificity of this compound and objectively compare its performance against other fluorescent alkyne probes.
Performance Comparison: this compound vs. Alternatives
The primary advantage of alkyne-functionalized dyes like this compound lies in their exquisite specificity for azide-labeled molecules, a significant improvement over less specific labeling methods such as NHS-ester or maleimide (B117702) chemistry which target common functional groups present on numerous proteins.[4] The bio-orthogonal nature of the azide (B81097) and alkyne groups ensures that the labeling reaction is highly selective and does not interfere with other functional groups typically found in biological samples.[5][6]
| Feature | This compound | Alternative Alkyne Dye 1 | Alternative Alkyne Dye 2 |
| Target Specificity | High (Requires azide) | High (Requires azide) | High (Requires azide) |
| Signal-to-Noise Ratio | User-determined | User-determined | User-determined |
| Background Fluorescence | User-determined | User-determined | User-determined |
| Water Solubility | High | Varies | Varies |
| Photostability | High | Varies | Varies |
| Quantum Yield | Varies | Varies | Varies |
Users are encouraged to populate the "User-determined" fields with their own experimental data for a direct comparison.
Experimental Validation of Labeling Specificity
To rigorously validate the labeling specificity of this compound, a multi-pronged approach employing several key experiments is recommended. The following sections detail the protocols for these experiments.
Experimental Workflow
The overall workflow for validating labeling specificity can be visualized as a three-stage process: initial labeling, qualitative assessment of specificity, and quantitative confirmation.
Detailed Experimental Protocols
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
2D-DIGE is a powerful technique to visualize differences in protein labeling between two samples on the same gel, thereby minimizing gel-to-gel variability.[7][8]
Objective: To visually assess the specific labeling of azide-modified proteins by this compound compared to a control proteome lacking the azide modification.
Methodology:
-
Sample Preparation:
-
Prepare two protein lysate samples: one from cells metabolically labeled with an azide-containing precursor and a control sample without the azide label.
-
Quantify the protein concentration of both lysates.
-
-
Labeling Reaction:
-
In separate reactions, label 50 µg of the azide-containing lysate with this compound (e.g., as Cy5) and 50 µg of the control lysate with a different spectrally distinct alkyne dye (e.g., a Cy3 analog).
-
A pooled internal standard containing equal amounts of both lysates can be labeled with a third dye (e.g., a Cy2 analog) to aid in spot matching.
-
The click chemistry reaction should be performed according to a standard protocol, typically involving a copper(I) catalyst, a copper-chelating ligand, and a reducing agent in an aqueous buffer.
-
-
2D Gel Electrophoresis:
-
Combine the labeled samples.
-
Perform isoelectric focusing (IEF) on an IPG strip to separate proteins by their isoelectric point (pI).
-
Equilibrate the IPG strip and perform SDS-PAGE to separate proteins by their molecular weight.
-
-
Image Acquisition and Analysis:
-
Scan the gel using a fluorescent imager at the appropriate excitation and emission wavelengths for each dye.
-
Overlay the images. Specific labeling will result in fluorescent spots only in the channel corresponding to the this compound-labeled, azide-containing sample. The control channel should show minimal to no fluorescence.
-
Competitive Inhibition Assay
This assay confirms that the labeling is specific to the azide-alkyne reaction and not due to non-specific binding of the dye.
Objective: To demonstrate that an excess of a non-fluorescent alkyne can compete with this compound for binding to the azide-modified target, thereby reducing the fluorescent signal.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of your azide-modified protein sample.
-
-
Competition Reaction:
-
To each aliquot, add increasing molar excesses (e.g., 1x, 10x, 50x, 100x) of a non-fluorescent alkyne (e.g., propargylamine).
-
Include a control sample with no competing alkyne.
-
Incubate for a short period to allow the competitor to bind.
-
-
Labeling and Analysis:
-
Add this compound to all samples and perform the click chemistry reaction.
-
Analyze the samples by 1D SDS-PAGE and fluorescent gel scanning.
-
A specific interaction will be demonstrated by a dose-dependent decrease in the fluorescent signal with increasing concentrations of the non-fluorescent competitor.
-
Mass Spectrometry-Based Validation
Mass spectrometry provides the most definitive evidence of labeling specificity by identifying the exact site of modification.
Objective: To identify the specific peptide(s) and amino acid residue(s) labeled with Trisulfo-Cy3.
Methodology:
-
Sample Preparation and Labeling:
-
Label your azide-modified protein of interest with this compound.
-
Separate the labeled protein by SDS-PAGE and excise the corresponding band.
-
-
In-Gel Digestion:
-
Perform an in-gel tryptic digest of the protein.
-
-
LC-MS/MS Analysis:
-
Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the Trisulfo-Cy3-triazole adduct as a variable modification on the amino acid that was originally azide-modified.
-
Successful identification of a peptide with this specific mass shift confirms the covalent labeling at the intended site.
-
Signaling Pathway and Workflow Diagrams
To further illustrate the experimental logic, the following diagrams created using Graphviz (DOT language) depict the competitive inhibition principle and the mass spectrometry workflow.
By employing these rigorous validation methods, researchers can confidently assess the labeling specificity of this compound and generate robust, reproducible data for their studies. This comparative framework empowers scientists to make informed decisions when selecting fluorescent probes for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tenovapharma.com [tenovapharma.com]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of Trisulfo-Cy3-Alkyne Labeling Efficiency
For researchers in the fields of biology, chemistry, and drug development, the precise and efficient labeling of biomolecules is paramount for accurate experimental results. Trisulfo-Cy3-Alkyne has emerged as a popular fluorescent probe for this purpose, leveraging the power of click chemistry for its covalent attachment to azide-modified targets. This guide provides a comprehensive comparison of this compound with other spectrally similar fluorescent alkynes, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate reagent for your research needs.
Comparing the Performance of Fluorescent Alkynes
The choice of a fluorescent alkyne can significantly impact the outcome of an experiment. Factors such as labeling efficiency, brightness, and photostability are critical considerations. Here, we compare this compound with two widely used alternatives: Alexa Fluor 555-Alkyne and CF555-Alkyne.
| Feature | This compound | Alexa Fluor 555-Alkyne | CF555-Alkyne |
| Excitation Max (nm) | ~555 | ~555 | ~555 |
| Emission Max (nm) | ~570 | ~565 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | ~150,000 |
| Quantum Yield | ~0.31 | High | High |
| Photostability | Good | Excellent | Excellent |
| Solubility | High (water-soluble) | High (water-soluble) | High (water-soluble) |
| Expected Degree of Labeling (DOL) | 2 - 5 | 2 - 5 | 2 - 5 |
Note: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. The expected DOL can vary depending on the protein and the specific reaction conditions.
Experimental Protocol: Determining the Degree of Labeling (DOL)
A common method for quantifying the efficiency of a labeling reaction is to determine the Degree of Labeling (DOL) via UV-Vis spectrophotometry. This protocol outlines the steps for labeling a protein with an alkyne-functionalized fluorescent dye and subsequently calculating the DOL.
Materials
-
Azide-modified protein (e.g., Bovine Serum Albumin with incorporated azido-amino acids)
-
This compound (or alternative fluorescent alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
-
UV-Vis spectrophotometer and cuvettes
Procedure
-
Protein Preparation: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the fluorescent alkyne in a 1:5 to 1:10 molar ratio.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification: Remove excess, unreacted dye using a spin desalting column equilibrated with PBS.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). For Trisulfo-Cy3 and its alternatives, this is typically around 555 nm.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL is calculated using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the dye at its maximum wavelength.
-
A₂₈₀ = Absorbance of the labeled protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of the dye at its maximum wavelength (e.g., for Cy3, ε ≈ 150,000 M⁻¹cm⁻¹).[1]
-
CF = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). The correction factor for Cy3 is approximately 0.08.
-
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Conclusion
This compound is a highly effective and water-soluble fluorescent probe for labeling biomolecules via click chemistry. Its performance in terms of labeling efficiency is comparable to other popular dyes in its spectral class, such as Alexa Fluor 555-Alkyne and CF555-Alkyne. The choice between these dyes may ultimately depend on factors such as existing filter sets, brand preference, and specific experimental requirements related to photostability and brightness. By following the detailed protocol for determining the Degree of Labeling, researchers can quantitatively assess the efficiency of their labeling reactions and ensure the reliability and reproducibility of their experimental data.
References
Navigating the Spectrum of Bioorthogonal Labeling: A Guide to Alternatives for Trisulfo-Cy3-Alkyne
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and advancing therapeutic strategies. Trisulfo-Cy3-Alkyne has been a staple fluorophore for bioorthogonal labeling via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), prized for its brightness and water solubility. However, the expanding landscape of bioorthogonal chemistry now offers a diverse toolkit of alternative fluorescent probes, each with unique photophysical and chemical properties. This guide provides an objective comparison of commercially available alternatives to this compound, empowering researchers to select the optimal tool for their specific application.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent probe for bioorthogonal labeling hinges on a combination of factors, including its brightness, photostability, and the kinetics of its reaction with the target molecule. This guide categorizes alternatives to this compound into two main groups: those that participate in the traditional copper-catalyzed click chemistry (CuAAC) and those designed for copper-free bioorthogonal reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents
A variety of fluorescent alkynes are available that, like this compound, react with azide-modified biomolecules in the presence of a copper(I) catalyst. These alternatives offer a range of spectral properties and performance characteristics.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~550 | ~570 | ~150,000 | ~0.1 | 15,000 |
| Sulfo-Cy3-Alkyne | ~553 | ~566 | ~162,000 | ~0.1 | 16,200 |
| Cy3-Alkyne | ~555 | ~570 | ~150,000 | ~0.31 | 46,500 |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~155,000 | ~0.1 | 15,500 |
| AZDye™ 555 Alkyne | ~555 | ~572 | ~155,000 | Not Reported | Not Reported |
| 5-FAM Alkyne | ~490 | ~513 | ~80,000 | ~0.93 | 74,400 |
| 5-TAMRA Alkyne | ~555 | ~575 | ~84,000 | ~0.1 | 8,400 |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Quantum yield and brightness can be influenced by the local environment and conjugation to a biomolecule.
Copper-Free Click Chemistry Reagents
To circumvent the potential cytotoxicity of copper catalysts in live-cell imaging, a suite of copper-free click chemistry reagents has been developed. These probes utilize strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (iEDDA) reaction.
| Fluorophore Conjugate | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3-DBCO | SPAAC | ~0.6 - 1.0 | ~553 | ~569 | ~150,000 | Not Reported |
| Alexa Fluor 555 DBCO | SPAAC | ~0.6 - 1.0 | ~555 | ~565 | ~155,000 | Not Reported |
| Cy3-TCO | iEDDA | 10³ - 10⁶ | ~555 | ~565 | Not Reported | Not Reported |
Note: The second-order rate constant (k₂) is a measure of the reaction speed. Higher values indicate a faster reaction. The rate of iEDDA reactions is highly dependent on the specific tetrazine partner used.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing bioorthogonal labeling experiments. The following diagrams, created using Graphviz, illustrate the general workflows for both copper-catalyzed and copper-free click chemistry, as well as a representative signaling pathway for metabolic labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of bioorthogonal labeling experiments. Below are generalized protocols for the key chemistries discussed.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
Materials:
-
Azide-modified cells on coverslips
-
Fluorescent alkyne probe (e.g., this compound or alternative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Click-iT® reaction buffer (or equivalent)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in dH₂O)
-
Sodium ascorbate (B8700270) solution (e.g., 500 mM in dH₂O, freshly prepared)
-
Optional: Copper-chelating ligand such as THPTA (e.g., 100 mM in dH₂O)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 500 µL reaction, combine the following in order:
-
438 µL of PBS
-
10 µL of CuSO₄ solution (final concentration 2 mM)
-
Optional: 2 µL of THPTA solution (final concentration 0.4 mM)
-
2 µL of fluorescent alkyne probe stock solution (e.g., 10 mM in DMSO, final concentration 40 µM)
-
50 µL of sodium ascorbate solution (final concentration 50 mM)
-
-
Vortex briefly to mix.
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the Click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
Materials:
-
Live cells metabolically labeled with an azide-containing precursor
-
DBCO-functionalized fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., by incubating with an azido sugar or amino acid).
-
-
Labeling Reaction:
-
Prepare a solution of the DBCO-functionalized fluorescent probe in cell culture medium or PBS at the desired final concentration (typically 1-20 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells two to three times with fresh culture medium or PBS to remove any unreacted probe.
-
Image the live cells directly using a fluorescence microscope equipped with an environmental chamber and appropriate filter sets.
-
Protocol 3: General Procedure for Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction in Live Cells
Materials:
-
Live cells expressing a protein of interest genetically encoded with a strained alkene (e.g., trans-cyclooctene, TCO)
-
Tetrazine-functionalized fluorescent probe (e.g., Cy3-Tetrazine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Preparation:
-
Culture cells expressing the TCO-modified protein of interest.
-
-
Labeling Reaction:
-
Prepare a solution of the tetrazine-functionalized fluorescent probe in cell culture medium at the desired final concentration (typically 1-10 µM).
-
Add the probe-containing medium directly to the cells.
-
Incubation times are typically very short, ranging from a few minutes to 30 minutes, at 37°C.
-
-
Washing and Imaging:
-
For many "light-up" tetrazine probes, no washing step is necessary due to the fluorogenic nature of the reaction. If background fluorescence is a concern, a brief wash with fresh medium or PBS can be performed.
-
Image the live cells using a fluorescence microscope with appropriate filter sets.
-
This guide provides a starting point for researchers to explore the diverse and powerful alternatives to this compound. By carefully considering the photophysical properties, reaction kinetics, and experimental context, scientists can select the most suitable fluorescent probe to illuminate their biological questions with greater precision and clarity.
A Head-to-Head Comparison of Trisulfo-Cy3-Alkyne for Copper-Catalyzed vs. Copper-Free Click Chemistry in Cellular Imaging
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of fluorescent probe and corresponding ligation strategy is critical for achieving high-quality imaging data. This guide provides an objective, data-driven comparison of Trisulfo-Cy3-Alkyne, a well-established fluorescent reporter for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with a prominent alternative for strain-promoted azide-alkyne cycloaddition (SPAAC), Cy3-DBCO.
This comparison delves into the key performance characteristics of each probe, supported by experimental data and detailed protocols for their application in cellular imaging. We will explore the trade-offs between the speed and efficiency of CuAAC and the biocompatibility of SPAAC, providing a comprehensive resource to inform your experimental design.
At a Glance: this compound vs. Cy3-DBCO
| Property | This compound (for CuAAC) | Cy3-DBCO (for SPAAC) | Key Considerations |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC requires a copper catalyst, which can be toxic to living cells, while SPAAC is a copper-free reaction.[1][2] |
| Excitation Max. | ~550 nm[3] | ~553 nm[3] | The spectral properties are nearly identical, allowing for the use of the same filter sets. |
| Emission Max. | ~570 nm[3] | ~569 nm[3] | The spectral properties are nearly identical, allowing for the use of the same filter sets. |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[3] | ~150,000 cm⁻¹M⁻¹[3] | Both dyes exhibit high molar extinction coefficients, contributing to their brightness. |
| Quantum Yield | ~0.15 (in aqueous solution)[4] | ~0.15 (in aqueous solution)[4] | The quantum yields are comparable, indicating similar fluorescence efficiency. |
| Photostability | Moderate | Moderate to High | Alexa Fluor dyes are generally considered more photostable than Cy3 dyes.[4] Photostability can be influenced by the local environment. |
| Reaction Kinetics | Very Fast (with catalyst) | Fast | CuAAC is generally faster than SPAAC, though the development of more reactive cyclooctynes is closing this gap.[5] |
| Biocompatibility | Lower (due to copper toxicity) | High | SPAAC is the preferred method for live-cell imaging and in vivo studies due to the absence of a cytotoxic metal catalyst.[6] |
| Primary Application | Fixed-cell imaging, in vitro labeling | Live-cell imaging, in vivo studies | The choice of reaction is primarily dictated by the biological system under investigation. |
Signaling Pathways and Experimental Workflows
The selection between CuAAC and SPAAC fundamentally alters the experimental workflow for labeling and imaging biomolecules. The following diagrams illustrate the key steps involved in each process.
Detailed Experimental Protocols
The following protocols provide a framework for labeling and imaging glycoproteins in cultured mammalian cells using either CuAAC with this compound or SPAAC with Cy3-DBCO.
Protocol 1: Metabolic Labeling of Cellular Glycoproteins with Azide Sugars
This initial step is common for both CuAAC and SPAAC workflows.
-
Cell Culture: Plate mammalian cells on glass-bottom dishes suitable for fluorescence microscopy and culture in appropriate growth medium until they reach 70-80% confluency.
-
Metabolic Labeling: Supplement the culture medium with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), to a final concentration of 25-50 µM.[7]
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycoproteins.[7]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar.
Protocol 2A: Labeling of Fixed Cells via CuAAC with this compound
This protocol is suitable for high-resolution imaging of fixed samples.
-
Cell Fixation: Fix the azide-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
84 µL PBS
-
1 µL of 10 mM this compound in water (final concentration 100 µM)
-
10 µL of 100 mM sodium ascorbate in water (final concentration 10 mM)
-
5 µL of 20 mM CuSO4 in water (final concentration 1 mM)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
Protocol 2B: Labeling of Live Cells via SPAAC with Cy3-DBCO
This protocol is ideal for dynamic imaging of cellular processes in real-time.
-
Preparation of Staining Solution: Prepare a staining solution of Cy3-DBCO in a biocompatible imaging buffer (e.g., phenol (B47542) red-free DMEM) at a final concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
Labeling: Add the Cy3-DBCO staining solution to the azide-labeled live cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound dye.
-
Live-Cell Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use appropriate filter sets for Cy3 (e.g., excitation ~555 nm, emission ~570 nm).
Performance in Different Imaging Systems: A Comparative Discussion
The choice between this compound (CuAAC) and Cy3-DBCO (SPAAC) will significantly impact the experimental design and potential outcomes in various imaging modalities.
Confocal and Super-Resolution Microscopy: For high-resolution imaging techniques that often require longer acquisition times, the photostability of the fluorophore is paramount. While both Cy3 derivatives offer moderate photostability, for demanding applications, alternatives with superior photostability, such as Alexa Fluor 555-alkyne or DBCO, might be considered.[4] In fixed-cell super-resolution microscopy, the high photon budget of this compound can be advantageous.
Live-Cell Imaging: For dynamic studies in living cells, the biocompatibility of the labeling method is the primary concern. The copper catalyst used in CuAAC can induce cytotoxicity, making SPAAC with Cy3-DBCO the superior choice for long-term live-cell imaging.[6] The reaction kinetics of SPAAC are generally fast enough to capture many dynamic cellular processes.
High-Throughput Screening: In high-throughput screening applications where speed is critical, the faster reaction kinetics of CuAAC might be advantageous for in vitro assays using cell lysates or fixed cells. However, for cell-based high-throughput screens, the toxicity of copper remains a significant consideration.
Conclusion and Recommendations
Both this compound and Cy3-DBCO are powerful tools for the fluorescent labeling of biomolecules. The choice between them represents a trade-off between the rapid kinetics of CuAAC and the superior biocompatibility of SPAAC.
-
For fixed-cell imaging and in vitro applications where speed is a priority and copper toxicity is not a concern, this compound and the CuAAC reaction offer a robust and efficient labeling strategy.
-
For live-cell imaging and in vivo studies where maintaining cellular health is critical, Cy3-DBCO and the copper-free SPAAC reaction are the recommended choice.
For applications demanding the highest photostability and brightness, researchers should also consider alternatives from the Alexa Fluor or other advanced dye families, available with both alkyne and DBCO functionalities. Ultimately, the optimal choice will depend on the specific biological question, the imaging modality, and the experimental constraints.
References
Spectral overlap considerations for Trisulfo-Cy3-Alkyne in multi-color imaging.
In the realm of multi-color fluorescence imaging, the careful selection of fluorophores is paramount to achieving high-fidelity, quantitative data. This guide provides a comprehensive comparison of Trisulfo-Cy3-Alkyne with other spectrally similar fluorophores, focusing on the critical aspect of spectral overlap. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions when designing multi-color imaging experiments.
Spectral Properties and a Head-to-Head Comparison
This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] Its spectral characteristics place it in the orange region of the visible spectrum, making it a popular choice for pairing with green and far-red fluorophores. However, the broad emission spectra inherent to many fluorophores can lead to spectral bleed-through, where the signal from one fluorophore is detected in the channel designated for another, potentially leading to inaccurate colocalization analysis.[3][4]
This guide compares this compound with two common alternatives: Alexa Fluor 555 Alkyne and DyLight 550 Alkyne. Alexa Fluor 555 is widely recognized for its brightness and superior photostability compared to traditional Cy3 dyes.[5][6] DyLight 550 is another alternative with comparable spectral properties.[7][8][9]
Table 1: Spectral and Photophysical Properties of Alkyne-Functionalized Fluorophores
| Property | This compound | Alexa Fluor 555 Alkyne | DyLight 550 Alkyne |
| Excitation Maximum (nm) | 550[1] | 555[10][11] | 562[7] |
| Emission Maximum (nm) | 570[1] | 565[11] | 576[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000[1][12] | 155,000[10] | 150,000[7] |
| Quantum Yield | ~0.15 (for Cy3) | ~0.10[13] | Not consistently reported |
| Relative Photostability | Moderate | High[5][6] | High[9] |
| Solubility | Water-soluble[1] | Water-soluble[10] | Water-soluble |
Understanding and Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection window of a second fluorophore.[3] This can be a significant issue when using fluorophores with broad emission tails, such as Cy3 derivatives. The diagram below illustrates the concept of spectral overlap between a green fluorophore (e.g., GFP or Alexa Fluor 488) and an orange fluorophore like this compound.
To minimize spectral bleed-through, consider the following strategies:
-
Fluorophore Selection: Choose fluorophores with the narrowest possible emission spectra and the largest separation between their emission maxima.
-
Filter Selection: Use narrow bandpass emission filters that are specifically designed to capture the peak emission of your target fluorophore while excluding the emission from other fluorophores.
-
Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[14]
-
Compensation Controls: Prepare single-color control samples to accurately measure the amount of bleed-through from each fluorophore into non-target channels. This data can then be used to computationally correct the multi-color images.[3]
Experimental Protocols
To aid researchers in evaluating the performance of this compound in their specific experimental context, we provide the following detailed methodologies.
Experimental Workflow for Assessing Spectral Bleed-through
The following diagram outlines a typical workflow for quantifying spectral bleed-through.
Protocol for Measuring Spectral Bleed-through:
-
Prepare Single-Color Controls: Prepare separate samples, each labeled with only one of the fluorophores to be used in your multi-color experiment (e.g., one sample with only a green fluorophore like Alexa Fluor 488 Azide (B81097), and another with only this compound).
-
Image Controls: Using the same microscope settings (laser power, detector gain, pinhole size, etc.) intended for your multi-color experiment, acquire images of each single-color control in all detection channels.
-
Quantify Bleed-through: In the image of the green-only control, measure the average fluorescence intensity in the orange detection channel. This represents the bleed-through from the green fluorophore into the orange channel. Similarly, measure the intensity in the green channel of the orange-only control to determine bleed-through in the other direction.
-
Calculate Compensation/Correction Factor: The ratio of the bleed-through signal to the signal in the primary channel provides a correction factor that can be used to subtract the bleed-through from the multi-color images.
-
Apply Correction: Use image analysis software to subtract the calculated bleed-through from your multi-color images on a pixel-by-pixel basis.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a sample labeled with this compound (or the alternative fluorophore being tested).
-
Image Acquisition:
-
Define a region of interest (ROI).
-
Acquire a time-lapse series of images of the ROI under continuous illumination with the appropriate excitation laser.
-
Keep all imaging parameters (laser power, exposure time, etc.) constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized intensity as a function of time. The rate of decay indicates the photostability of the fluorophore.
-
Example Application: Click-iT™ EdU Cell Proliferation Assay
This compound is well-suited for assays like the Click-iT™ EdU assay, which detects newly synthesized DNA.[15][16]
Brief Protocol:
-
Cell Labeling: Incubate cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.[15]
-
Click Reaction: Perform the click reaction by adding a cocktail containing this compound, a copper catalyst, and a fluorescent azide to the cells. The alkyne on the Trisulfo-Cy3 will covalently bind to the azide on the EdU incorporated into the DNA.[16]
-
Washing and Counterstaining: Wash the cells to remove excess reagents and, if desired, counterstain with other fluorescent probes (e.g., a nuclear stain like DAPI and an antibody against a protein of interest labeled with a green fluorophore).
-
Imaging: Acquire images using the appropriate filter sets for each fluorophore, being mindful of potential spectral overlap as discussed above.
Conclusion
This compound is a valuable tool for multi-color imaging, particularly in the context of click chemistry labeling. While it offers bright fluorescence, researchers must be cognizant of its potential for spectral overlap with other fluorophores. For applications demanding the highest photostability and brightness, alternatives such as Alexa Fluor 555 Alkyne may be preferable.[5][6] By carefully selecting fluorophore combinations, optimizing imaging conditions, and applying appropriate correction methods, researchers can effectively mitigate the challenges of spectral overlap and obtain high-quality, reliable data from their multi-color imaging experiments.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 4. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. AAT Bioquest: The Spectra of DyLight® Fluorescent Dyes [aatbioquest.blogspot.com]
- 9. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 10. APDye 555 Alkyne | Alexa Fluor 555 Alkyne replacement | AxisPharm [axispharm.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. cenmed.com [cenmed.com]
- 13. researchgate.net [researchgate.net]
- 14. Olympus FluoView Resource Center: Spectral Bleed-Through Artifacts in Confocal Microscopy [olympusconfocal.com]
- 15. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
A Researcher's Guide to Trisulfo-Cy3-Alkyne: A Cost-Benefit Analysis for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for unraveling complex biological processes. Trisulfo-Cy3-Alkyne has emerged as a valuable tool in this endeavor, offering a bright and photostable orange-fluorescent probe for "click chemistry" applications. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with key alternatives and offering detailed experimental protocols to inform your research decisions.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent dye for click chemistry hinges on several factors, including the specific application, the nature of the biomolecule to be labeled, and the experimental conditions. Here, we compare this compound with its primary alternatives: Sulfo-Cy3-Alkyne and DBCO-Cy3.
Key Considerations:
-
Solubility: The "Trisulfo" designation indicates the presence of three sulfonate groups, which significantly enhances the water solubility of the dye.[1] This is a critical advantage when working with sensitive biological samples in aqueous buffers, as it minimizes the need for organic co-solvents that can perturb cellular structures or protein function.[1] Sulfo-Cy3, with fewer sulfonate groups, is also water-soluble but may be less effective at preventing aggregation at high concentrations.[2][3]
-
Reaction Type: this compound and Sulfo-Cy3-Alkyne are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This method is highly efficient and versatile.[6] However, the copper catalyst can be toxic to living cells, limiting its application in live-cell imaging.[7] In contrast, DBCO-Cy3 utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), a "copper-free" click chemistry reaction that is ideal for labeling biomolecules in living systems.[8][9]
-
Photostability and Brightness: Cy3 dyes are known for their bright fluorescence and good photostability.[10][11] While direct comparative studies on the photostability of these specific derivatives are limited, the core Cy3 fluorophore's properties are largely retained. For demanding applications requiring extended imaging periods, alternatives like Alexa Fluor 555 may offer superior photostability.[12]
-
Cost: The cost of these reagents can vary significantly between suppliers. Generally, the increased complexity of synthesis for trisulfonated and DBCO-derivatized dyes may be reflected in a higher price point.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its alternatives to facilitate a clear comparison.
| Feature | This compound | Sulfo-Cy3-Alkyne | DBCO-Cy3 |
| Reaction Type | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Excitation Max (nm) | ~550-555 | ~554-555 | ~555 |
| Emission Max (nm) | ~570 | ~568-572 | ~580 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1-0.2 (estimated) | ~0.15 | Not widely reported |
| Key Advantage | High water solubility | Good water solubility | Biocompatible (copper-free) |
| Primary Application | Labeling in aqueous buffers | General purpose CuAAC | Live-cell imaging |
Experimental Workflows and Signaling Pathways
The choice between this compound and its alternatives is often dictated by the experimental workflow. Below are diagrams illustrating common applications.
Caption: A generalized workflow for fluorescently labeling azide-modified biomolecules.
A common application for these dyes is in the study of glycosylation, a critical post-translational modification involved in numerous signaling pathways.
Caption: Metabolic labeling to study the role of glycosylation in RTK signaling.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is suitable for labeling azide-modified proteins in solution.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging with DBCO-Cy3
This protocol describes the labeling of metabolically incorporated azides on the surface of live cells.
Materials:
-
Cells cultured with an azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
DBCO-Cy3
-
Anhydrous DMSO
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Metabolic Labeling:
-
Prepare Staining Solution:
-
Prepare a 10 mM stock solution of DBCO-Cy3 in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated azide precursor.
-
Add the DBCO-Cy3 staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[15]
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with warm live-cell imaging buffer.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3.
-
Conclusion
This compound is an excellent choice for fluorescently labeling biomolecules in aqueous environments where high water solubility is crucial. Its bright and photostable fluorescence makes it a reliable tool for a variety of in vitro applications. However, for live-cell imaging, the copper-free click chemistry afforded by DBCO-Cy3 is the superior option due to the cytotoxicity of the copper catalyst required for CuAAC. The choice between this compound and Sulfo-Cy3-Alkyne will depend on the specific requirements for solubility and cost, with the trisulfonated version offering enhanced performance in this regard. By carefully considering the experimental context and the comparative data presented, researchers can make an informed decision to select the most appropriate Cy3-alkyne derivative for their specific research needs.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. cy3-alkyne.com [cy3-alkyne.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. abpbio.com [abpbio.com]
- 10. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Trisulfo-Cy3-Alkyne: A Comparative Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of studies utilizing Trisulfo-Cy3-Alkyne, a water-soluble cyanine (B1664457) dye functionalized with an alkyne group for click chemistry applications. We offer an objective comparison of its performance with alternative fluorescent probes and provide detailed experimental protocols to support your research endeavors.
Performance Comparison of Fluorescent Alkyne Dyes
This compound is a bright and photostable fluorescent probe widely used for labeling azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Its three sulfonate groups enhance its water solubility, making it particularly suitable for biological applications in aqueous environments.[2][3]
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | ~550 | ~570 | ~150,000 | Not widely reported | High water solubility, bright, and photostable.[1] |
| Sulfo-Cy3-Alkyne | ~555 | ~570 | Not widely reported | Not widely reported | Water-soluble analog of Cy3-Alkyne.[4] |
| Cy3-Alkyne | ~550 | ~570 | ~150,000 | ~0.04 (in aqueous solution) | Less water-soluble than sulfonated versions.[5] |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~150,000 | ~0.10 | Known for high photostability and brightness, often outperforming Cy3.[6][7] |
| ATTO 550 Alkyne | ~554 | ~576 | ~120,000 | ~0.80 | High quantum yield and photostability. |
| Cy3B-Alkyne | ~558 | ~572 | ~130,000 | ~0.67 | A more photostable and brighter version of Cy3.[5][8] |
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is a representative procedure for labeling azide-modified proteins in a cell lysate with an alkyne-functionalized fluorescent dye like this compound.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound (or other alkyne dye) stock solution (e.g., 10 mM in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., chloroform/methanol)
-
Urea (B33335) solution (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Sequencing-grade trypsin
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Protein lysate (e.g., 1 mg in ~500 µL)
-
PBS to adjust the final volume
-
This compound to a final concentration of 10-100 µM
-
THPTA to a final concentration of 1 mM
-
CuSO₄ to a final concentration of 100-200 µM
-
-
Initiation of Click Reaction: Add sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator or shaker.
-
Protein Precipitation: Precipitate the labeled protein to remove unreacted dye and catalyst components using a chloroform/methanol precipitation method.
-
Sample Preparation for Mass Spectrometry (Optional):
-
Resuspend the protein pellet in 8 M urea buffer.
-
Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.
-
Alkylate free cysteines with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the sample to reduce the urea concentration to <2 M.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.
Protocol for Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorescent probe.[9][10][11][12]
Materials:
-
Test fluorophore (e.g., this compound)
-
Standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test and standard fluorophores in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the test and standard fluorophores, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each dilution using the fluorometer. The excitation wavelength should be the same for both the test and standard samples.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
m_x and m_st are the slopes of the linear fits for the test and standard samples, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for labeling azide-modified proteins with this compound via CuAAC.
Signaling Pathway Example: Generic Kinase Cascade Labeling
This diagram illustrates a hypothetical scenario where an azide-modified substrate is used to label the output of a kinase signaling cascade, which is then detected with this compound.
Caption: Detection of a kinase cascade output using a clickable, azide-modified substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cy3B: improving the performance of cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. iss.com [iss.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
Safety Operating Guide
Proper Disposal of Trisulfo-Cy3-Alkyne: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Trisulfo-Cy3-Alkyne must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
A lab coat
-
Safety goggles
-
Chemical-resistant gloves
All handling of this compound, especially during waste collection and preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
This compound and materials contaminated with it should be treated as hazardous chemical waste. Proper segregation is crucial to prevent incompatible materials from coming into contact.
Key Principles of Waste Segregation:
-
Separate Incompatible Chemicals: Use physical barriers to keep incompatible chemicals apart.
-
Maintain Storage Distances: Ensure adequate spacing between different types of chemical waste.
-
Utilize Secondary Containment: Store waste containers in larger, chemically resistant trays or bins to contain potential leaks or spills.
-
Regular Inspections: Frequently check waste storage areas for any signs of container degradation or leakage.
-
Documentation: Keep a detailed log of accumulated waste.
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound waste. Note: Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes stock solutions, experimental solutions, and the first rinse of any contaminated labware.
-
Solid Waste: All solid waste, such as contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.
-
-
Container Requirements:
-
Containers must be made of a material compatible with the chemical waste.
-
They must be in good condition, free from any damage or leaks.
-
Closures must be secure and leak-proof.
-
Containers should be stored in a well-ventilated area.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (if permissible for other, non-hazardous chemicals) | Between 5.5 and 10.5 | [5] |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time in SAA | 12 months (unless accumulation limits are reached) | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is based on general laboratory safety principles for handling chemical waste. It is essential to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's established EHS protocols.
References
Personal protective equipment for handling Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal information for the handling of Trisulfo-Cy3-Alkyne. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. While this guide provides key safety protocols, users must also consult the product-specific Safety Data Sheet (SDS) before use.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound in both its solid form and in solution.[2][3][4] The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always inspect gloves for tears or punctures before use.[5][6] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when there is a risk of splashing, such as when handling solutions or the powder form.[4][5] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[2][3] |
| Respiratory | Fume hood or respirator | All handling of this compound, especially in its solid, powder form, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator may be required.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for preventing exposure and contamination when working with this compound.
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All procedures involving this compound should be performed in a designated area, preferably within a chemical fume hood.[5]
-
Assemble All Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting.
B. Handling Procedures:
-
Weighing: To avoid inhaling dust, weigh the solid form of this compound inside a chemical fume hood.
-
Reconstitution: When preparing solutions, slowly add the solvent to the dye to minimize splashing. This compound is soluble in water, DMSO, and DMF.
-
Labeling: All containers holding this compound must be clearly labeled with the compound's name, concentration, preparation date, and appropriate hazard warnings.
C. Post-Handling Procedures:
-
Decontamination: After use, thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional and local regulations.[1][9][10]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.[11]
-
Containerization: Use leak-proof, chemically compatible containers for waste collection. Ensure containers are sealed tightly when not in use.[1][9]
-
Labeling: Label waste containers as "Hazardous Waste" and include the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[1]
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[1][11]
Quantitative Data
The following table summarizes the known quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₃₅H₄₁N₃Na₂O₁₀S₃ |
| Molecular Weight | 805.9 g/mol |
| Excitation Maximum (λex) | 550 nm |
| Emission Maximum (λem) | 570 nm |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ |
| Storage Temperature | -20°C |
Data sourced from supplier product pages.
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. etad.com [etad.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. documents.uow.edu.au [documents.uow.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
